3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid
Description
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Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOIKPHHLOTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390321 | |
| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842977-00-8 | |
| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structure Elucidation of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and chemical research. This guide provides a detailed, multi-technique workflow for the complete structure elucidation of a novel small molecule, 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic rationale behind the selection and sequence of analytical methods. We will demonstrate how the synergistic application of Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation.
Introduction to the Target Molecule
The subject of our investigation is 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Therefore, confirming the precise structure of new derivatives is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property claims.
Molecular Structure:
Figure 1: Proposed structure of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid.The primary objective of this guide is to establish an irrefutable analytical protocol to confirm this proposed structure, treating the compound as a newly synthesized entity of unknown connectivity.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before embarking on spectroscopic analysis, the first step is to determine the molecular formula and the degrees of unsaturation (also known as the Double Bond Equivalent, DBE). This foundational information provides initial constraints on the possible structure.
-
Molecular Formula: C₈H₁₃N₃O₂
-
Molecular Weight: 199.21 g/mol
-
Degrees of Unsaturation Calculation: DBE = C - (H/2) + (N/2) + 1 DBE = 8 - (13/2) + (3/2) + 1 DBE = 8 - 6.5 + 1.5 + 1 = 4
A DBE of 4 suggests the presence of a combination of rings and/or π-bonds. In our proposed structure, this is accounted for by one ring (the triazole) and three double bonds (two C=N bonds in the triazole ring and one C=O in the carboxylic acid). This initial calculation is consistent with our hypothesis.[2]
The Integrated Spectroscopic Workflow
Caption: Logical workflow for unambiguous structure elucidation.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is our first analytical checkpoint. It is a rapid and powerful technique for identifying the presence of key functional groups.[3] For this molecule, we are specifically looking for the characteristic signatures of a carboxylic acid and a nitrogen-containing heterocycle. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer, a feature that is difficult to mistake.[4][5]
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300–2500 | O–H Stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches |
| 2950–2850 | C–H Stretch | Alkyl (CH₃, CH₂) | Medium to strong, sharp peaks |
| 1760–1690 | C=O Stretch | Carboxylic Acid | Strong, sharp, intense peak |
| 1650–1550 | C=N Stretch | Triazole Ring | Medium intensity peak |
| 1440–1395 | O–H Bend | Carboxylic Acid | Medium intensity peak |
| 1320–1210 | C–O Stretch | Carboxylic Acid | Strong intensity peak |
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.
Trustworthiness: The combined observation of the extremely broad O-H stretch and the intense C=O stretch provides very high confidence in the presence of the carboxylic acid functional group.[6][7]
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry serves two primary purposes: confirming the molecular weight (and thus the molecular formula) and providing structural clues through fragmentation analysis.[8] Given the polarity of our target molecule, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.[9]
Expected Mass Spectrometric Data (Positive Ion ESI-MS):
| m/z Value (Predicted) | Ion Identity | Rationale |
| 200.1135 | [M+H]⁺ | Protonated molecular ion. High-resolution MS would confirm the elemental composition C₈H₁₄N₃O₂⁺. |
| 182.1029 | [M+H - H₂O]⁺ | Loss of water, a common fragmentation for carboxylic acids. |
| 154.1080 | [M+H - COOH]⁺ or [M+H - CO₂]⁺ | Loss of the entire carboxyl group (radical) or loss of carbon dioxide. A very common fragmentation pathway. |
| 96.0713 | [C₅H₈N₂]⁺ | Cleavage of the propionic acid chain, leaving a fragment of the dimethyl-triazole ring. |
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation Setup:
-
LC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS System: Agilent 6120 mass spectrometer or a high-resolution TOF/Orbitrap instrument.[9]
-
-
Ion Source Parameters (API-ES):
-
Polarity: Positive.
-
Capillary Voltage: 4000 V.
-
Drying Gas: Nitrogen at 10 L/min.
-
Fragmentor Voltage: Scan from low (e.g., 70 V) to high (e.g., 200 V) to induce fragmentation.[1]
-
-
Data Acquisition: Acquire data over a scan range of m/z 50–500.
Trustworthiness: A high-resolution mass measurement that matches the calculated exact mass of the [M+H]⁺ ion to within 5 ppm provides unambiguous confirmation of the elemental composition. The fragmentation pattern provides a secondary check, confirming the presence of key structural subunits like the carboxylic acid.[10]
Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing definitive information on the carbon-hydrogen framework and the connectivity of atoms.[11] A systematic approach using a suite of 1D and 2D experiments is necessary for complete confidence.[12]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
Experiments to Acquire:
-
Proton (¹H) NMR
-
Carbon-13 (¹³C) NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted NMR signals. The numbering scheme corresponds to the structure in Figure 1.
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 | Rationale |
| 1 (COOH) | ~12.0, broad singlet, 1H | ~175 | N/A | Acidic proton, highly deshielded. Quaternary carbonyl carbon. |
| 2 (CH) | ~2.8-3.0, multiplet, 1H | ~40 | CH (+) | Methine proton adjacent to a CH₂ and a methyl group. |
| 3 (CH₂) | ~4.2-4.4, multiplet, 2H | ~50 | CH₂ (-) | Methylene protons deshielded by the adjacent electron-withdrawing triazole ring. |
| 4 (CH₃) | ~1.2, doublet, 3H | ~17 | CH₃ (+) | Methyl group coupled to the methine proton at position 2. |
| 5, 6 (CH₃) | ~2.4, singlet, 6H | ~14 | CH₃ (+) | Two magnetically equivalent methyl groups on the triazole ring. No adjacent protons to couple with. |
| 7, 8 (C) | N/A | ~150, ~145 | N/A | Quaternary carbons of the triazole ring. |
Assembling the Structure with 2D NMR
While 1D NMR provides the pieces, 2D NMR shows how they connect.[13]
-
¹H-¹H COSY: This experiment is crucial for identifying spin systems. We would expect to see a clear correlation between the proton at position 2 (CH) and the protons at position 3 (CH₂), as well as between the proton at position 2 and the protons of the methyl group at position 4. This confirms the -CH(CH₃)-CH₂- fragment.[12]
-
¹H-¹³C HSQC: This experiment directly links each proton to the carbon it is attached to. It would confirm the assignments made in the table above (e.g., the doublet at ~1.2 ppm correlates to the carbon at ~17 ppm).
-
¹H-¹³C HMBC: This is arguably the most powerful experiment for elucidating the final structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the fragments.[14]
Key Expected HMBC Correlations:
Caption: Key HMBC correlations linking the molecular fragments.
The most critical correlations are from the methylene protons (H3) to the two triazole ring carbons (C7 and C8). This single piece of evidence irrefutably connects the propionic acid side chain to the nitrogen of the triazole ring, completing the structural puzzle.
Data Synthesis and Final Confirmation
The structure of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid is confirmed by the overwhelming convergence of evidence from all analytical techniques:
-
Molecular Formula & Unsaturation: The calculated DBE of 4 is consistent with the proposed structure.
-
FTIR Spectroscopy: Confirmed the presence of a carboxylic acid (-COOH) and a heterocyclic ring system.
-
Mass Spectrometry: The high-resolution mass of the [M+H]⁺ ion confirmed the elemental composition of C₈H₁₃N₃O₂. Fragmentation patterns were consistent with the loss of a carboxyl group.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR showed the correct number and type of proton and carbon environments.
-
COSY confirmed the -CH(CH₃)-CH₂- spin system of the propionic acid backbone.
-
HSQC mapped all protons to their directly attached carbons.
-
HMBC provided the definitive long-range correlations that connected the propionic acid fragment to the dimethyl-triazole ring.
-
Conclusion
This technical guide has detailed a logical and self-validating workflow for the complete structure elucidation of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid. By strategically employing a combination of FTIR, MS, and a comprehensive suite of NMR experiments, we moved from identifying basic functional groups to confirming the molecular formula, and finally to mapping the precise atomic connectivity of the entire molecule. This rigorous, multi-faceted approach is essential in modern chemical and pharmaceutical sciences to ensure the absolute structural integrity of novel compounds, forming the bedrock upon which all further research and development is built.
References
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Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][12]
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AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available at: [Link][15]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link][14]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-22. Available at: [Link][8]
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Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2950-2956. Available at: [Link][11]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link][16]
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Chemistry LibreTexts (2024). 12.2: Interpreting Mass Spectra. Available at: [Link][17]
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NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][18]
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Gilchrist, T. L., Gymer, G. E., & Rees, C. W. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 555-561. Available at: [Link][19]
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Müller, M. & Volmer, D. Interpretation of mass spectra. Institute for Bioanalytical Chemistry, Saarland University. Available at: [Link][10]
-
AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link][20]
-
ResearchGate (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link][21]
-
Preciado, M. (2018). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link][3]
-
ResearchGate. What are the steps for complete structure elucidation with NMR?. Available at: [Link][13]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic acids. Available at: [Link][4]
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Piletska, E. V., et al. (2005). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica chimica acta, 542(1), 111-117. Available at: [Link][22]
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Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][6]
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OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][7]
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Chemguides (2020). 1H NMR: Structural Elucidation I. Available at: [Link][2]
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Whitepaper: Physicochemical Characterization of Propiconazole, a Substituted Triazole Fungicide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth analysis of the critical physicochemical properties of Propiconazole, a broad-spectrum systemic fungicide belonging to the triazole class. A comprehensive understanding of these characteristics is paramount for formulation development, environmental fate assessment, and toxicological studies. We will explore key parameters such as solubility, lipophilicity (LogP), and pKa, detailing the methodologies for their determination and the implications of these properties on the compound's efficacy and environmental behavior.
Introduction to Propiconazole
Propiconazole is a widely used fungicide that controls a broad spectrum of fungal diseases in agriculture and forestry. Its systemic nature allows it to be absorbed by the plant and transported within its tissues, providing prophylactic and curative action. The molecule's efficacy is intrinsically linked to its physicochemical properties, which govern its interaction with biological systems and the environment.
Chemical Structure and Properties
-
IUPAC Name: (±)-1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole
-
CAS Number: 60207-90-1
-
Molecular Formula: C15H17Cl2N3O2
-
Molecular Weight: 342.22 g/mol
Key Physicochemical Parameters
A thorough understanding of the physicochemical properties of an active ingredient like Propiconazole is fundamental to predicting its behavior. The following sections detail the core parameters and the methodologies for their assessment.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences the bioavailability and environmental transport of a compound. Propiconazole exhibits low aqueous solubility, a common characteristic of many triazole fungicides.
Table 1: Aqueous Solubility of Propiconazole
| Parameter | Value |
| Water Solubility | 100 mg/L at 20°C |
| Solubility in Organic Solvents | Highly soluble in many organic solvents |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is a standard protocol for determining the aqueous solubility of chemical compounds.
Methodology:
-
Preparation: A supersaturated solution of Propiconazole is prepared in deionized water.
-
Equilibration: The solution is agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand to allow for the separation of undissolved solute. Centrifugation can be used to facilitate this process.
-
Sampling and Analysis: An aliquot of the clear, saturated aqueous phase is carefully removed. The concentration of Propiconazole in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a non-polar (octanol) versus a polar (water) phase. This parameter is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, as well as its potential for bioaccumulation.
Table 2: Lipophilicity of Propiconazole
| Parameter | Value |
| LogP (Octanol-Water Partition Coefficient) | 3.72 at 20°C |
A LogP value of 3.72 indicates that Propiconazole is significantly more soluble in octanol than in water, highlighting its lipophilic nature.
Experimental Protocol: Determination of LogP (Shake-Flask Method)
The shake-flask method (OECD Guideline 107) is also a standard for LogP determination.
Methodology:
-
Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of Propiconazole is then dissolved in the octanol phase.
-
Partitioning: The octanol-water mixture containing Propiconazole is agitated until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Analysis: The concentration of Propiconazole in both the octanol and water phases is determined.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram 2: LogP Determination Workflow
Caption: Workflow for determining the octanol-water partition coefficient (LogP).
Acidity Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule like Propiconazole, which contains nitrogen atoms in the triazole ring, the pKa indicates the pH at which the molecule will exist in its protonated and non-protonated forms in equal measure. This is critical for understanding its behavior in different physiological and environmental pH ranges.
Table 3: Acidity Constant of Propiconazole
| Parameter | Value |
| pKa | 1.09 |
The low pKa value indicates that Propiconazole is a very weak base. The nitrogen in the triazole ring can be protonated, but only under very acidic conditions.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the pKa of a compound.
Methodology:
-
Solution Preparation: A solution of Propiconazole is prepared in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Diagram 3: pKa Determination Logic
Caption: Logical flow for pKa determination via potentiometric titration.
Conclusion
The physicochemical properties of Propiconazole—low aqueous solubility, high lipophilicity, and very weak basicity—are defining characteristics that dictate its performance as a systemic fungicide and its environmental profile. The experimental protocols outlined in this guide represent standard methodologies for the accurate determination of these crucial parameters. A thorough understanding and precise measurement of these properties are indispensable for the development of effective and safe formulations, as well as for conducting meaningful environmental risk assessments.
References
-
Propiconazole. PubChem, National Center for Biotechnology Information. [Link]
-
OECD Guideline for the Testing of Chemicals 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. Organisation for Economic Co-operation and Development. [Link]
A Methodological Guide to the Spectroscopic Elucidation of C₈H₁₃N₃O₂ Isomers
Preamble: From Molecular Formula to Structural Certainty
For the drug development professional or synthetic chemist, a molecular formula such as C₈H₁₃N₃O₂ is both a destination and a starting point. It confirms the successful assembly of atomic constituents, yet it reveals nothing of the three-dimensional architecture that dictates function, reactivity, and safety. The journey from this elemental composition to an unambiguous molecular structure is navigated by the precise and complementary techniques of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
This guide eschews a rigid, templated approach. Instead, it provides a comprehensive framework for the spectroscopic analysis of a C₈H₁₃N₃O₂ isomer, grounded in first principles and practical expertise. Due to the scarcity of consolidated public data for a single, verified isomer of this formula, we will proceed by using a plausible candidate structure, 1-Methyl-L-histidine methyl ester , as our analytical subject. This allows us to demonstrate the process of structural elucidation in detail, explaining the causality behind experimental choices and the logic of spectral interpretation. Every protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry provides the foundational piece of the puzzle: the exact molecular weight of the analyte, confirming the molecular formula and offering the first clues into its structure through fragmentation patterns.
Expertise & Rationale: Choosing the Right Ionization
The choice of ionization technique is critical. For a polar, non-volatile molecule like our hypothetical amino acid derivative, Electrospray Ionization (ESI) is superior to methods like Electron Ionization (EI). ESI is a "soft" ionization technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion.[1] This is paramount for confirming the overall mass. We will operate in positive ion mode, as the nitrogen atoms in the imidazole ring and the secondary amine are readily protonated.
Experimental Protocol: High-Resolution LC-MS (ESI+)
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation, enhancing the signal in positive ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a Liquid Chromatography (LC) system.[2][3] High resolution is essential to distinguish the analyte's exact mass from other species with the same nominal mass.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000 to achieve high mass accuracy (<5 ppm).[2]
-
-
Data Acquisition: Acquire both full scan MS data to identify the molecular ion and tandem MS (MS/MS) data. For MS/MS, the molecular ion ([M+H]⁺) is isolated and fragmented using collision-induced dissociation (CID) to reveal structural information.
Data Presentation & Interpretation
Table 1: Expected High-Resolution Mass Spectrometry Data for 1-Methyl-L-histidine methyl ester
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₈H₁₃N₃O₂ | Confirmed by analysis. |
| Exact Mass | 199.1008 | Calculated theoretical mass. |
| [M+H]⁺ (Observed) | m/z 200.1086 | The protonated molecular ion. An observed mass within 5 ppm of the theoretical value (199.1008 + 1.0078) provides high confidence in the elemental composition. |
| Key MS/MS Fragment 1 | m/z 141.0767 (Loss of COOCH₃) | Corresponds to the loss of the methyl ester group (59 Da). This is a highly characteristic fragmentation for methyl esters, confirming its presence. |
| Key MS/MS Fragment 2 | m/z 95.0610 (Methylimidazole methylene ion) | Represents the stable, resonance-delocalized fragment of the side chain (CH₂-C₄H₅N₂CH₃)⁺. This is a hallmark fragmentation for histidine derivatives, confirming the core imidazole structure and the N-methylation. |
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[4] It is an exceptionally powerful and rapid tool for identifying the functional groups present, providing an orthogonal layer of validation to the MS data.
Expertise & Rationale: Sample Preparation and Key Regions
For a solid powder sample, the Attenuated Total Reflectance (ATR) technique is ideal. It requires minimal sample preparation and avoids the complications of traditional KBr pellets or Nujol mulls.[5] Our analysis will focus on two key regions: the high-frequency region (>2500 cm⁻¹) to identify N-H, C-H, and potential O-H bonds, and the carbonyl region (1600-1800 cm⁻¹) to characterize the ester group.[6][7]
Experimental Protocol: Fourier-Transform IR (FTIR-ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid analyte onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is used for analysis. No further processing is typically required.
Data Presentation & Interpretation
Table 2: Expected IR Absorption Bands for 1-Methyl-L-histidine methyl ester
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Interpretation |
| ~3350 | Medium | N-H Stretch | Indicates the presence of a secondary amine (the α-amino group). Primary amines would show two bands in this region.[7] The position suggests it is not involved in strong hydrogen bonding. |
| 3100-3000 | Medium | C-H Stretch (sp²) | Aromatic C-H stretch characteristic of the imidazole ring.[4] |
| 2980-2850 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretching from the methyl groups and the CH/CH₂ backbone.[6] |
| ~1740 | Strong | C=O Stretch | This is a key diagnostic peak. A strong absorption in this region is highly characteristic of the carbonyl in a saturated aliphatic ester.[4] An amide would be at a lower frequency (~1650 cm⁻¹), and a carboxylic acid would be broader and lower still. |
| 1600-1450 | Medium | C=C and C=N Stretch | Absorptions corresponding to the stretching vibrations within the imidazole ring. |
| 1250-1150 | Strong | C-O Stretch | The C-O single bond stretch of the ester group. The intensity and position are consistent with the C=O stretch at 1740 cm⁻¹, providing a self-validating data pair for the ester functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for definitive structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.
Expertise & Rationale: Solvent Choice and Experiment Suite
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but given the polarity of our analyte, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are better choices to ensure complete dissolution. We will select DMSO-d₆ as it avoids the exchange of labile N-H protons with deuterium, allowing them to be observed. A comprehensive suite of experiments is required:
-
¹H NMR: To determine the number of distinct proton environments and their neighboring protons (via spin-spin splitting).
-
¹³C NMR: To determine the number of distinct carbon environments.[8][9]
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): To identify which protons are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the molecular fragments together.
Experimental Protocol: High-Field NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the analyte in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire data with 16 scans, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire data using proton decoupling with >1024 scans, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.
-
2D NMR Acquisition: Run standard, pre-configured COSY, HSQC, and HMBC experiments. These experiments will take significantly longer to acquire (30 minutes to several hours) but are indispensable for unambiguous assignment.
Data Presentation & Interpretation
Table 3: Predicted ¹H and ¹³C NMR Data for 1-Methyl-L-histidine methyl ester (in DMSO-d₆)
| ¹H δ (ppm) | Multiplicity | Integration | Assignment | ¹³C δ (ppm) | DEPT-135 | Assignment | Key HMBC Correlations (H → C) |
| ~7.55 | s | 1H | Imidazole CH (2) | ~135.0 | CH | Imidazole C H (2) | H(2) → C(4), C(5); H(5) → C(4), C(2) |
| ~6.80 | s | 1H | Imidazole CH (5) | ~117.0 | CH | Imidazole C H (5) | H(β) → C(α), C(γ-imidazole) |
| ~4.10 | dd | 1H | α-CH | ~54.0 | CH | α-C H | H(α) → C(β), C=O |
| ~3.65 | s | 3H | Ester OCH ₃ | ~52.0 | CH₃ | Ester OC H₃ | H(OCH₃) → C=O |
| ~3.60 | s | 3H | Imidazole NCH ₃ | ~35.0 | CH₃ | Imidazole NC H₃ | H(NCH₃) → C(2), C(5) |
| ~3.00 | m | 2H | β-CH ₂ | ~28.0 | CH₂ | β-C H₂ | H(β) → C(α), C(5) |
| ~2.50 | br s | 1H | NH | - | - | NH | H(NH) → C(α), C(β) |
| - | - | - | - | ~172.0 | C | C =O (Ester) | This quaternary carbon is a key landmark, showing correlations from H(α) and H(OCH₃). |
| - | - | - | - | ~130.0 | C | Imidazole C (4) | - |
Note: Chemical shifts are predictive and can vary based on concentration and temperature. Multiplicity: s=singlet, dd=doublet of doublets, m=multiplet, br s=broad singlet.
Synthesis and Visualization
The combined data from MS, IR, and NMR provides a powerful, self-reinforcing case for the proposed structure. The workflow illustrates how each technique builds upon the last, moving from general composition to specific functional groups and finally to the complete atomic connectivity.
Diagram: Spectroscopic Elucidation Workflow
Caption: Workflow for structural elucidation of C₈H₁₃N₃O₂.
This logical progression, from the molecular formula confirmed by MS to the functional groups identified by IR, and culminating in the complete 3D picture from a full suite of NMR experiments, represents the gold standard in chemical analysis. It provides the authoritative, unambiguous structural data required for publication, patent filings, and regulatory submissions in the field of drug development.
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The Versatile 3,5-Dimethyl-1,2,4-Triazole Scaffold: A Technical Guide for Researchers and Drug Development Professionals
The 3,5-dimethyl-1,2,4-triazole core is a privileged heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines, including medicinal chemistry, agriculture, and materials science. Its unique structural features and synthetic accessibility have made it a versatile building block for the development of a wide range of functional molecules. This technical guide provides an in-depth review of 3,5-dimethyl-1,2,4-triazole compounds, covering their synthesis, characterization, and key applications, with a focus on the underlying scientific principles and practical experimental methodologies.
The 3,5-Dimethyl-1,2,4-Triazole Core: Structure and Properties
The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The 3,5-dimethyl substituted variant possesses methyl groups at positions 3 and 5 of the triazole ring. This substitution pattern imparts specific electronic and steric properties that influence its chemical reactivity and biological activity.
Key Physicochemical Properties of 3,5-Dimethyl-1H-1,2,4-triazole:
| Property | Value |
| Molecular Formula | C4H7N3 |
| Molecular Weight | 97.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141-143 °C |
| Solubility | Soluble in water and polar organic solvents |
The presence of the methyl groups enhances the lipophilicity of the molecule compared to the unsubstituted 1,2,4-triazole, which can be advantageous for its interaction with biological targets. The triazole ring itself is a good hydrogen bond acceptor and can participate in various non-covalent interactions, which is crucial for its biological activity.
Synthesis of 3,5-Dimethyl-1,2,4-Triazole and its Derivatives
The synthesis of the 3,5-dimethyl-1,2,4-triazole core can be achieved through several reliable methods. A common and efficient approach involves the cyclization of an appropriate precursor containing the necessary nitrogen and carbon framework.
General Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
A versatile one-pot reaction for the synthesis of 3,5-disubstituted 1,2,4-triazoles involves the 1,3-dipolar cycloaddition of an oxime intermediate with a hydrazyl hydrochloric acid.[1] This method is applicable to a wide range of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes, and typically provides moderate to good yields (53-91%).[1]
Another general method involves the reaction of hydrazides with secondary amides, activated by trifluoroacetic anhydride, followed by microwave-induced cyclodehydration.[2] This approach allows for the synthesis of a variety of 3,4,5-trisubstituted 1,2,4-triazoles.[2]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3,5-dimethyl-1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Triazole Derivative
This protocol describes a general procedure for the synthesis of a 3,4,5-trisubstituted 1,2,4-triazole from a substituted 1,3,4-oxadiazole and isoniazid.[3]
Materials:
-
Substituted 1,3,4-oxadiazole (0.01 mol)
-
Isoniazid (0.01 mol)
-
Dry pyridine (10 mL)
-
Crushed ice
-
Dilute HCl solution
-
Glacial acetic acid
Procedure:
-
A mixture of the substituted 1,3,4-oxadiazole (0.01 mol) and isoniazid (0.01 mol) in dry pyridine (10 mL) is refluxed for 6-8 hours.[3]
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured onto crushed ice and neutralized with a dilute HCl solution.
-
The resulting solid precipitate is collected by filtration, dried, and recrystallized from glacial acetic acid to yield the pure 3,4,5-substituted 1,2,4-triazole.[3]
Characterization of 3,5-Dimethyl-1,2,4-Triazole Compounds
The structural elucidation and confirmation of purity of synthesized 3,5-dimethyl-1,2,4-triazole compounds are typically performed using a combination of spectroscopic techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,2,4-triazole in DMSO-d6 shows a characteristic singlet for the C-H protons at approximately 8.5 ppm. For 3,5-dimethyl-1H-1,2,4-triazole, one would expect to see a singlet for the two equivalent methyl groups and a signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum of 1,2,4-triazole in DMSO-d6 displays a signal for the C-H carbons at around 145 ppm.[4] In the case of 3,5-dimethyl-1H-1,2,4-triazole, signals for the two methyl carbons and the two equivalent triazole ring carbons would be observed.
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-triazole shows characteristic absorption peaks for C-H aromatic vibrations around 3032-3097 cm⁻¹ and an N-H stretching vibration at approximately 3126 cm⁻¹.[5] Derivatives will exhibit additional peaks corresponding to their specific functional groups.
Mass Spectrometry (MS): The molecular ion of 1H-1,2,4-triazole is observed at a mass-to-charge ratio (m/z) of 69.[6] A characteristic fragmentation pattern involves the loss of HCN, resulting in a major fragment ion at m/z 42.[6]
Applications of 3,5-Dimethyl-1,2,4-Triazole Compounds
The unique chemical properties of the 3,5-dimethyl-1,2,4-triazole scaffold have led to its exploration in a variety of applications.
Medicinal Chemistry
1,2,4-Triazole derivatives are renowned for their broad spectrum of biological activities.
Mechanism of Action: Triazole-based antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] The nitrogen atom at position 4 of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol and disrupting the integrity of the fungal cell membrane.[7]
Caption: Mechanism of action of triazole antifungal agents.
Antifungal Susceptibility Data: The following table summarizes the minimum inhibitory concentration (MIC) values for some 1,2,4-triazole derivatives against Candida albicans.
| Compound | MIC (µg/mL) against C. albicans | Reference |
| Triazole-benzotriazine hybrid | 0.0156 - 2.0 | [8] |
| Fluconazole | 0.5 - 32 | [9] |
| Voriconazole | 0.0078 - 2 | [9] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) This protocol outlines a general procedure for determining the MIC of a compound against a fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Nutrient broth
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a standardized fungal inoculum (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) from a fresh culture on SDA.[10]
-
Serially dilute the test compound in nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Add the fungal inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Several 1,2,4-triazole derivatives have demonstrated significant anticancer activity against various cancer cell lines.
Anticancer Activity Data: The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some triazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole linked tetrahydrocurcumin derivative (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [11] |
| 1,2,4-Triazole–pyridine hybrid (II) | HepG2 (Liver) | 1.93 | [12] |
| Cisplatin (Control) | HCT-116 (Colon) | Varies | [11] |
Agricultural Applications
Certain 1,2,4-triazole derivatives have been shown to possess herbicidal properties. For instance, a series of 1,2,4-triazole derivatives containing a pyrazole moiety exhibited moderate to high herbicidal activity against lettuce and bentgrass, with some compounds showing 80% inhibition.[7] Another study reported that a 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole derivative displayed excellent herbicidal activity against Brassica campestris.[13]
Materials Science
1,2,4-Triazole derivatives have been investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments.[14][15] They function by adsorbing onto the metal surface and forming a protective film that hinders the corrosion process. This protective layer can be formed through chemisorption of the triazole molecules directly onto the steel surface.[14] Studies have shown that some 3-methyl-1,2,4-triazole-5-thione derivatives can achieve corrosion inhibition efficiencies of up to 92% for mild steel in 1M HCl.[16]
Conclusion
The 3,5-dimethyl-1,2,4-triazole scaffold is a cornerstone in the design and synthesis of novel functional molecules. Its versatility, stemming from its straightforward synthesis and diverse reactivity, has enabled its application in critical areas such as the development of new antifungal and anticancer agents, as well as in agricultural and materials science. The continued exploration of this privileged heterocyclic system is expected to yield further innovations and solutions to pressing scientific challenges. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the potential of 3,5-dimethyl-1,2,4-triazole compounds in their respective fields.
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New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - MDPI. (URL: [Link])
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Unlocking Therapeutic Potential: A Technical Guide to Triazole-Based Compounds and Their Molecular Targets
Introduction: The Triazole Scaffold - A Cornerstone of Modern Drug Discovery
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisostere for other functional groups, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1] Triazole-based compounds have demonstrated remarkable success in treating a wide spectrum of diseases, ranging from fungal and bacterial infections to cancer and viral illnesses.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of triazole-based compounds, the underlying mechanisms of action, and the experimental workflows integral to their discovery and validation.
Antifungal Therapeutics: Targeting Ergosterol Biosynthesis
The most established and clinically significant application of triazole compounds is in the treatment of fungal infections. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[4][5]
Primary Target: Lanosterol 14α-Demethylase (CYP51)
The principal target of antifungal triazoles is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability.[3][5] The nitrogen atoms within the triazole ring coordinate with the heme iron atom in the active site of CYP51, potently inhibiting its enzymatic activity.[7] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to fungal cell death.[3][4]
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Triazoles
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by triazole antifungals disrupts the ergosterol biosynthesis pathway.
Quantitative Analysis of Antifungal Activity
The efficacy of antifungal triazoles is quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal pathogens.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Voriconazole | Aspergillus fumigatus | 0.25 | [8] |
| Itraconazole | Aspergillus fumigatus | 0.25 | [8] |
| Posaconazole | Aspergillus fumigatus | 0.03 | [8] |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [4] |
| Triazole derivatives | Candida albicans | 0.0156 - 2.0 | [4] |
Anticancer Therapeutics: A Multi-Targeted Approach
The versatility of the triazole scaffold has been extensively explored in oncology, leading to the development of compounds that target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Key Anticancer Targets
-
Tubulin Polymerization: Certain triazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[9][10] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Tyrosine Kinases (e.g., EGFR): The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various cancers.[12] Triazole-based inhibitors have been designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[13][14][15]
-
Other Kinases: Triazole derivatives have also shown inhibitory activity against other cancer-relevant kinases, including BRAF and PIM kinases.[16]
-
Topoisomerases: Some triazole compounds have been found to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[10][17]
Signaling Pathway: EGFR and Downstream Cascades
Caption: Triazole-based inhibitors block EGFR signaling, affecting downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of triazole compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Triazole-Estradiol Analog (Fz25) | EGFR | MDA-MB-231 (Breast) | 8.12 | [12] |
| Triazole-Pyrimidine Hybrid (RDg) | EGFR | A549 (Lung) | 15.70 | [18] |
| Indole-based 1,2,4-Triazole (9p) | Tubulin Polymerization | HeLa (Cervical) | 8.3 | [11] |
| Ciprofloxacin-Chalcone Hybrid | Topoisomerase I & II | HCT116 (Colon) | 2.53 - 4.87 | [19] |
| Quinazolinone-Triazole Hybrids | Not Specified | MCF-7 (Breast) | 12.84 | [3] |
Antiviral and Antibacterial Applications: Expanding the Therapeutic Horizon
The structural versatility of triazoles has also led to their investigation as antiviral and antibacterial agents, targeting a range of microbial enzymes and processes.
Antiviral Targets
-
Neuraminidase: This is a key enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells. Triazole-based compounds have been developed as neuraminidase inhibitors, preventing viral propagation.[18][20]
-
HIV Enzymes: Triazole derivatives have shown promise as inhibitors of various HIV enzymes, including reverse transcriptase and protease, which are critical for the viral life cycle.[4][19] Some compounds also act as Vif antagonists, restoring the cell's natural antiviral defenses.[21]
-
SARS-CoV-2 Main Protease (Mpro) and Spike Protein: In the context of the COVID-19 pandemic, triazole-containing compounds have been investigated as inhibitors of the SARS-CoV-2 main protease, an enzyme essential for viral replication, and the spike protein, which mediates viral entry into host cells.[12][22]
Antibacterial Targets
-
DNA Gyrase: This bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Triazole-based inhibitors can target DNA gyrase, leading to bacterial cell death.[23][24]
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is required for the synthesis of nucleotides and amino acids. Triazole derivatives have been developed as DHFR inhibitors, effectively halting bacterial growth.[3][25]
Bacterial DNA Replication and Its Inhibition
Caption: Triazole-based compounds can inhibit DNA gyrase, preventing the supercoiling of bacterial DNA required for replication.
Quantitative Analysis of Antimicrobial Activity
| Compound Class | Target | Organism | MIC/IC50 | Reference(s) |
| Ofloxacin-Triazole Analogues | DNA Gyrase | S. aureus, E. coli | MIC: 0.25 - 1 µg/mL | [9] |
| Indole-based Meldrum-Triazoles | DHFR | - | IC50: 3.48 - 30.37 µM | [26] |
| Phenylpyrazolone-Triazole Hybrids | SARS-CoV-2 Main Protease | - | IC50: 3.16 - 7.55 µM | [22][23] |
| 1,2,3-Triazole Glycosides | Influenza Neuraminidase | Influenza A (H5N1) | IC50: 2.28 µM | [18] |
| Peptide Triazole Inhibitors | HIV-1 Env | HIV-1 | IC50: 23 - 210 nM | [4] |
Experimental Workflows for Target Identification and Validation
The discovery and validation of therapeutic targets for triazole-based compounds involve a multi-step process that combines computational and experimental approaches.
General Workflow for Drug Discovery and Target Validation
Caption: A generalized workflow for the discovery and development of novel therapeutic agents, from initial screening to preclinical studies.
Detailed Experimental Protocols
1. CYP51 Inhibition Assay (Antifungal)
This assay determines the ability of a compound to inhibit the activity of the lanosterol 14α-demethylase (CYP51) enzyme.
-
Principle: Recombinant CYP51 is incubated with its substrate (lanosterol) and a potential inhibitor. The conversion of lanosterol to its demethylated product is monitored, typically by HPLC or mass spectrometry.
-
Step-by-Step Methodology:
-
Prepare a reaction mixture containing recombinant CYP51, NADPH-cytochrome P450 reductase, and a lipid environment (e.g., dilauroylphosphatidylcholine).
-
Add the radiolabeled substrate, [³H]lanosterol, to the reaction mixture.
-
Add the triazole test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by extracting the sterols with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted sterols by reverse-phase HPLC with a radioactivity detector to quantify the substrate and product.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.[7][27][28]
-
2. MTT Assay for Cell Viability (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[29][30]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazole test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[28][29][30]
-
3. Neuraminidase Inhibition Assay (Antiviral - Influenza)
This is a fluorescence-based assay to determine the inhibitory activity of compounds against the influenza virus neuraminidase.[20][24]
-
Principle: The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is cleaved by neuraminidase to release the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor indicates its activity.
-
Step-by-Step Methodology:
-
Prepare serial dilutions of the triazole test compound in an appropriate buffer.
-
In a 96-well plate, add the diluted compounds, a purified or viral neuraminidase enzyme, and the MUNANA substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence of the 4-MU product using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percent inhibition of neuraminidase activity and determine the IC50 value.[20][24]
-
4. DNA Gyrase Supercoiling Inhibition Assay (Antibacterial)
This assay measures the inhibition of the supercoiling activity of bacterial DNA gyrase.[8][31]
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis.
-
Step-by-Step Methodology:
-
Prepare a reaction mixture containing DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and reaction buffer with ATP.
-
Add the triazole test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.[8][31]
-
Conclusion and Future Perspectives
Triazole-based compounds have firmly established their importance in modern medicine, with a broad and expanding range of therapeutic applications. Their success stems from the versatility of the triazole scaffold, which allows for the fine-tuning of molecular properties to achieve high affinity and selectivity for a diverse array of biological targets. While the inhibition of CYP51 in fungi remains a classic example of their targeted efficacy, ongoing research continues to unveil new and exciting therapeutic opportunities in oncology, virology, and bacteriology.
The future of triazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with high-throughput screening and detailed mechanistic studies will be instrumental in identifying next-generation triazole compounds that can overcome the challenges of drug resistance and provide new therapeutic options for a wide range of diseases.
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Full article: New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization. (2022, May 11). Retrieved January 21, 2026, from [Link]
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In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - NIH. (2022, March 14). Retrieved January 21, 2026, from [Link]
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Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PubMed. (2023, March 20). Retrieved January 21, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - NIH. (2023, January 29). Retrieved January 21, 2026, from [Link]
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Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23). Retrieved January 21, 2026, from [Link]
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Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer - Frontiers. (2022, January 6). Retrieved January 21, 2026, from [Link]
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The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
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Minimum inhibitory concentration ranges value obtained by testing the susceptibility of Aspergillus fumigatus strains to triazole agents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved January 21, 2026, from [Link]
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Dihydrofolate reductase inhibitory potential of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles as new anticancer derivatives: In-vitro and in-silico studies - PubMed. (2025, February 5). Retrieved January 21, 2026, from [Link]
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Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies | ACS Omega. (n.d.). Retrieved January 21, 2026, from [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - NIH. (2025, August 3). Retrieved January 21, 2026, from [Link]
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1,2,4‐triazoles as PIM and topoisomerase II inhibitors. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC. (2025, July 8). Retrieved January 21, 2026, from [Link]
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(PDF) Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - ResearchGate. (2023, January 4). Retrieved January 21, 2026, from [Link]
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Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. (n.d.). Retrieved January 21, 2026, from [Link]
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Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Neuraminidase from Influenza A and B Viruses is Susceptible to the Compound 4-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-2,2,6,6-Tetramethylpiperidine-1- Oxyl - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Dihydrofolate reductase inhibitors as antibacterial agents | Request PDF - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]
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Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid is a substituted triazole derivative. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, and anticancer properties, among others.[1] The structural features of the title compound, incorporating a carboxylic acid group, suggest its potential as a building block in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid, commencing with an aza-Michael addition followed by an acid-catalyzed ester hydrolysis.
Synthesis Overview
The synthesis of the target compound is achieved through a two-step process:
-
Aza-Michael Addition: 3,5-Dimethyl-1H-1,2,4-triazole is reacted with methyl methacrylate. This reaction, a nucleophilic conjugate addition, forms the carbon-nitrogen bond, yielding the intermediate ester, methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate.
-
Ester Hydrolysis: The intermediate ester is then hydrolyzed under acidic conditions to yield the final product, 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid.
PART 1: Experimental Protocol
Step 1: Synthesis of Methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate (Intermediate)
This protocol is adapted from a solvent- and catalyst-free aza-Michael addition of azoles to acrylates.[2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Dimethyl-1,2,4-triazole | ≥98% | Commercially Available |
| Methyl methacrylate | ≥99%, contains inhibitor | Commercially Available |
| Schlenk tube or sealed vial | --- | --- |
| Magnetic stirrer with heating | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
To a 10 mL Schlenk tube, add 3,5-dimethyl-1,2,4-triazole (1.0 eq).
-
Add methyl methacrylate (1.2 eq).
-
Seal the tube and heat the mixture to 80 °C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy of an aliquot. The reaction is expected to proceed to high conversion within 24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methyl methacrylate under reduced pressure using a rotary evaporator to yield the crude methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate as an oil.
-
The crude product may be purified by column chromatography on silica gel if necessary, though for the subsequent hydrolysis step, the crude product may be of sufficient purity.
Step 2: Synthesis of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid (Final Product)
This is a standard acid-catalyzed ester hydrolysis protocol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate | As synthesized in Step 1 | --- |
| Hydrochloric acid (HCl) | 6 M aqueous solution | Commercially Available |
| Round-bottom flask | --- | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer with heating | --- | --- |
| pH paper or pH meter | --- | --- |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution | Commercially Available |
| Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | Reagent Grade | Commercially Available |
| Rotary evaporator | --- | --- |
Procedure:
-
Place the crude methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate (1.0 eq) in a round-bottom flask.
-
Add a 6 M aqueous solution of hydrochloric acid (a sufficient volume to ensure an excess of water and acid).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting ester is no longer observed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
PART 2: Scientific Rationale and Visualization
Mechanism of the Aza-Michael Addition
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In this synthesis, the nitrogen atom of the 3,5-dimethyl-1,2,4-triazole acts as the nucleophile, attacking the electron-deficient β-carbon of methyl methacrylate. The reaction can proceed without a catalyst, particularly at elevated temperatures.[2][3]
Figure 1: Workflow for the aza-Michael addition step.
Mechanism of Acid-Catalyzed Ester Hydrolysis
The hydrolysis of the intermediate ester to the final carboxylic acid is catalyzed by acid. The mechanism involves several key equilibrium steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group, making it a good leaving group (methanol).
-
Elimination of methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product.
The use of a large excess of water helps to drive the equilibrium towards the products.[4][5]
Figure 2: Workflow for the ester hydrolysis step.
PART 3: Characterization
Expected 1H NMR (400 MHz, CDCl3) of Methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate:
-
δ 4.2-4.0 (m, 2H, -N-CH2-)
-
δ 3.7 (s, 3H, -OCH3)
-
δ 2.8-2.6 (m, 1H, -CH(CH3)-)
-
δ 2.4 (s, 3H, triazole-CH3)
-
δ 2.3 (s, 3H, triazole-CH3)
-
δ 1.2 (d, 3H, -CH(CH3)-)
Expected 1H NMR (400 MHz, DMSO-d6) of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid:
-
δ 12.5 (br s, 1H, -COOH)
-
δ 4.1-3.9 (m, 2H, -N-CH2-)
-
δ 2.7-2.5 (m, 1H, -CH(CH3)-)
-
δ 2.3 (s, 3H, triazole-CH3)
-
δ 2.2 (s, 3H, triazole-CH3)
-
δ 1.1 (d, 3H, -CH(CH3)-)
Further Characterization:
-
Infrared (IR) Spectroscopy: The final product should exhibit a broad absorption band in the region of 3300-2500 cm-1 characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) absorption around 1700-1725 cm-1.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
Safety Information
-
3,5-Dimethyl-1,2,4-triazole: May cause skin and serious eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Methacrylate: Highly flammable liquid and vapor. Causes skin irritation and may cause an allergic skin reaction. May cause respiratory irritation.[2][6][7][8][9] Work in a well-ventilated fume hood away from ignition sources. Wear appropriate PPE.
-
Hydrochloric Acid (6 M): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing gloves, a lab coat, and chemical splash goggles.
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Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(9), 349-357. Retrieved from [Link]
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Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(24), 3647-3652. Retrieved from [Link]
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Application Notes and Protocols for Triazole Derivatives in Antifungal Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole derivatives have long been a cornerstone of antifungal therapy, valued for their broad spectrum of activity and favorable safety profile.[1][2] This document provides an in-depth guide to the application of triazole derivatives in modern antifungal research. It covers their fundamental mechanism of action, protocols for the synthesis of novel analogs, and detailed methodologies for in vitro and in vivo evaluation. By integrating established techniques with insights into structure-activity relationships, this guide serves as a comprehensive resource for the discovery and development of next-generation triazole antifungals.
The Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[3][4] Their primary mode of action is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[4][5] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.
By binding to the heme iron atom in the enzyme's active site, triazoles block the demethylation of lanosterol.[4] This inhibition leads to two key downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol alters the fluidity, permeability, and function of the fungal cell membrane.[4]
-
Accumulation of Toxic Sterols: The buildup of 14α-methylated sterol precursors (e.g., lanosterol, eburicol) disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4][6]
Recent research has also uncovered a potential secondary mechanism where the accumulation of these sterol intermediates induces negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway, further diminishing the cell's capacity to produce essential sterols.[6]
Synthesis of Novel Triazole Derivatives
The development of new triazole antifungals often involves modifying the core structure to enhance potency, broaden the spectrum of activity, or overcome resistance.[7][8] Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and widely used method for synthesizing 1,2,3-triazole derivatives.[5][9][10]
Protocol 2.1: Generalized Synthesis via Click Chemistry
This protocol outlines a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives.
Rationale: The CuAAC reaction is chosen for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for creating diverse libraries of compounds for screening.[5][10]
Materials:
-
Organic azide (R1-N3)
-
Terminal alkyne (R2-C≡CH)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Reaction vessel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water.
-
Initiation of Reaction: To the stirring solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture will often change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.[5]
In Vitro Evaluation of Antifungal Activity
A critical step in antifungal drug discovery is to determine the potency of synthesized compounds against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[11][12]
Protocol 3.1: Broth Microdilution for MIC Determination (Adapted from CLSI M27-A3)
Rationale: This standardized method ensures reproducibility and allows for direct comparison of the potency of novel compounds against reference drugs like fluconazole.[11][12] The MIC is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of a microorganism.[11]
Materials:
-
Synthesized triazole derivatives and reference drugs (e.g., Fluconazole, Voriconazole)
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile DMSO for compound dissolution
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[13]
-
Compound Preparation: Prepare stock solutions of the test compounds and reference drugs in DMSO. Create a series of 2-fold serial dilutions in RPMI-1640 medium in the 96-well plate, typically ranging from 64 to 0.125 µg/mL.[12]
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control (Growth Control): A well containing only the fungal inoculum and medium (with a corresponding amount of DMSO as the compound wells).
-
Negative Control (Sterility Control): A well containing only sterile medium.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or up to 72 hours for slower-growing species.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥80% reduction) compared to the positive control.[11][12] This can be assessed visually or by reading the optical density (OD) with a microplate reader.
Data Presentation: In Vitro Antifungal Activity
| Compound | MIC (µg/mL) vs. C. albicans SC5314 | MIC (µg/mL) vs. C. albicans (FLC-Resistant) | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| Example 6c | 0.0625 | 0.25 | 0.0625 | 4.0 |
| Example 5k | 0.125 | 0.5 | 0.125 | 8.0 |
| Fluconazole | 0.5 | >64 | 4.0 | >64 |
| Voriconazole | 0.03 | 0.125 | 0.0625 | 0.25 |
| (Note: Data is representative based on published findings for novel derivatives and is for illustrative purposes.[14][15][16]) |
In Vitro Cytotoxicity Assessment
A successful antifungal agent must exhibit selective toxicity, meaning it should be potent against fungal pathogens while having minimal harmful effects on host cells.[17] Therefore, assessing the cytotoxicity of new triazole derivatives against mammalian cell lines is a mandatory step.
Protocol 4.1: MTT Assay for Mammalian Cell Viability
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[17] This method provides a quantitative measure of a compound's toxicity (IC50), which is the concentration required to inhibit cell growth by 50%.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or human leukemic HL-60 cells)[18][19]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 24-72 hours.[18]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: In Vitro Cytotoxicity
| Compound | IC50 (µM) vs. HepG2 Cells | Selectivity Index (SI) vs. C. albicans |
| Example 6c | > 100 | > 1600 |
| Example 5k | > 100 | > 800 |
| Fluconazole | > 200 | > 400 |
| (Note: The Selectivity Index (SI) is calculated as IC50 / MIC. A higher SI value indicates greater selectivity for the fungal target over host cells. Data is for illustrative purposes.) |
In Vivo Efficacy Evaluation
Promising compounds with high in vitro potency and low cytotoxicity must be evaluated in animal models of infection to assess their efficacy in a living system.[14][20]
Overview of a Murine Model of Systemic Candidiasis
Rationale: This model is widely used to evaluate the in vivo efficacy of antifungal agents against disseminated Candida infections, a common and life-threatening condition in immunocompromised patients.[14][15]
Brief Methodology:
-
Infection: Immunocompetent or immunocompromised mice (e.g., neutropenic mice) are infected intravenously with a lethal dose of C. albicans.[15][20]
-
Treatment: At a set time post-infection, groups of mice are treated with the test compound (administered orally or intravenously), a vehicle control, or a reference drug (e.g., fluconazole).[14]
-
Endpoints: The primary endpoint is often the survival rate of the mice over a period of 14-21 days.[15][21] Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) by homogenizing the tissue and plating dilutions to count CFUs.[14][21]
An effective compound will significantly increase the survival rate and/or reduce the fungal burden in organs compared to the vehicle control group.[15][21]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. By synthesizing and testing a series of related analogs, researchers can identify which chemical moieties are critical for antifungal activity.[7][8]
-
The Triazole Ring: The 1,2,4-triazole ring is essential as it coordinates with the heme iron of the CYP51 enzyme.[9][22]
-
The Dihalophenyl Group: A 2,4-dihalophenyl group is a common feature in many potent triazoles. It is believed to fit into a hydrophobic region of the enzyme's active site.[5][22] Modifications here can fine-tune potency and spectrum.[7]
-
The Side Chain: The side chain is a major point of variation and significantly influences the compound's properties, including its spectrum of activity, solubility, and pharmacokinetic profile.[8][23] For example, introducing piperazine or piperidine moieties has led to compounds with excellent, broad-spectrum activity.[5][23]
Conclusion
The systematic application of the protocols and principles outlined in this guide enables a robust evaluation of novel triazole derivatives for antifungal research. By combining targeted synthesis with standardized in vitro and in vivo testing, researchers can efficiently identify and optimize lead candidates. A thorough understanding of the mechanism of action and structure-activity relationships is paramount to overcoming the challenges of antifungal resistance and developing the next generation of therapies to combat invasive fungal diseases.
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Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Triazole antifungals | Research Starters - EBSCO. (n.d.). EBSCO Connect. [Link]
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Symbiosis Online Publishing. [Link]
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Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations. (n.d.). Future Medicine. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). JPNR. [Link]
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A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
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Structure-activity relationship between triazoles as miconazole analogues. - ResearchGate. (n.d.). ResearchGate. [Link]
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Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals. (n.d.). Dove Press. [Link]
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Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.). ResearchGate. [Link]
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A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - ResearchGate. (n.d.). ResearchGate. [Link]
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Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (n.d.). ContagionLive. [Link]
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In vitro and in vivo (animal models) antifungal activity of posaconazole - ResearchGate. (n.d.). ResearchGate. [Link]
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Emerging Applications of Triazole Antifungal Drugs - MDPI. (n.d.). MDPI. [Link]
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Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the-Quantification of Triazole Derivative Metabolites
<_ _>
Abstract
The 1,2,4-triazole moiety is a fundamental structural component of a major class of antifungal agents and agricultural fungicides. Consequently, the quantification of their metabolites is of paramount importance in therapeutic drug monitoring, pharmacokinetic and toxicokinetic studies, and environmental residue analysis. These metabolites, often polar in nature, present unique analytical challenges, including signal suppression and co-elution with endogenous matrix components. This comprehensive guide provides detailed application notes and validated protocols for the robust quantification of triazole derivative metabolites in complex biological and environmental matrices. We will delve into the rationale behind various sample preparation techniques and instrumental analysis methodologies, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of Quantifying Triazole Metabolites
Triazole-based compounds are extensively used as antifungal drugs in clinical medicine and as fungicides in agriculture to protect a wide range of crops.[1][2][3] Upon administration or application, these parent compounds undergo metabolic transformation, leading to the formation of various derivatives. Common metabolites include 1,2,4-triazole (TRZ), 1,2,4-triazole alanine (TA), 1,2,4-triazole acetic acid (TAA), and 1,2,4-triazole lactic acid (TLA).[2][4]
The accurate quantification of these metabolites is critical for several reasons:
-
Therapeutic Drug Monitoring (TDM): For antifungal drugs, monitoring metabolite levels alongside the parent drug can provide a more complete picture of drug exposure and help optimize dosing regimens to improve efficacy and minimize toxicity.[3][5]
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the formation, distribution, and elimination of metabolites is a cornerstone of drug development, providing insights into the overall disposition of a new chemical entity.[6]
-
Food Safety and Environmental Monitoring: Regulatory bodies set maximum residue limits (MRLs) for pesticides and their metabolites in food products.[4] Monitoring these levels is essential to ensure consumer safety. Similarly, tracking the fate of these metabolites in soil and water is crucial for assessing environmental impact.[7]
The inherent polarity of many triazole metabolites makes their analysis by traditional reversed-phase liquid chromatography challenging, often resulting in poor retention and interference from matrix components.[2][4][8] This guide will address these challenges by providing robust and validated methodologies.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analytes of interest from the sample matrix while removing interfering substances that can compromise the analytical results. The choice of technique depends on the nature of the matrix (e.g., plasma, urine, soil, fruit homogenate) and the physicochemical properties of the metabolites.
Protein Precipitation (PPT) for Biological Fluids
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma and serum.[1][5]
Rationale: Proteins can interfere with the analysis by precipitating in the analytical column, causing system blockages, and contributing to matrix effects.[9] Cold organic solvents, such as acetonitrile or methanol, are commonly used to denature and precipitate proteins.
Protocol: Protein Precipitation for Triazole Antifungals in Plasma/Serum
-
To a 200 µL aliquot of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Cleaner Extracts
Solid-Phase Extraction (SPE) is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It is particularly useful for complex matrices or when lower limits of quantification are required.
Rationale: SPE utilizes a solid sorbent to retain the analytes of interest while allowing interfering compounds to be washed away. The choice of sorbent (e.g., C18, mixed-mode cation/anion exchange) depends on the properties of the analytes and the matrix. For polar triazole metabolites, a combination of C18 and mixed-mode SPE columns may be necessary for effective cleanup.[10]
Protocol: Mixed-Mode SPE for Triazole Metabolites in Environmental Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 10 mL of the pre-filtered water sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
QuEChERS for Multi-Residue Analysis in Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for the extraction of pesticide residues, including triazole fungicides and their metabolites, from food samples.[2][4][11]
Rationale: QuEChERS involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup. This method is efficient and requires minimal solvent usage.
Protocol: QuPPe Method for Triazole Metabolites in Fruits and Vegetables
The QuPPe (Quick Polar Pesticides) method is a modification of QuEChERS specifically designed for polar analytes.
-
Homogenize 10 g of the fruit or vegetable sample.
-
Add 10 mL of 1% formic acid in methanol to a 50 mL centrifuge tube containing the homogenized sample.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the methanol phase through a 0.45 µm syringe filter into an autosampler vial for direct LC-MS/MS analysis.[4] The use of isotopically labeled internal standards is crucial to compensate for matrix effects in this direct injection approach.[2]
Caption: Workflow of sample preparation methods for triazole metabolite analysis.
Instrumental Analysis: LC-MS/MS for Sensitive and Selective Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of triazole derivative metabolites due to its high sensitivity, selectivity, and wide applicability.[7][8][10]
Chromatographic Separation
The choice of chromatographic conditions is critical for separating the target analytes from each other and from matrix interferences.
-
Reversed-Phase HPLC (RP-HPLC): Suitable for less polar triazole compounds.[1] A C18 or C8 column is typically used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile.[5][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for the separation of highly polar triazole metabolites. HILIC columns, such as those with amide or zwitterionic stationary phases, are used with a high organic content mobile phase.[1]
-
Porous Graphitic Carbon (PGC) Columns: Hypercarb™ columns, for example, offer excellent retention and separation of very polar compounds.[4][11]
Mass Spectrometric Detection
Tandem mass spectrometry, particularly with a triple quadrupole instrument, is employed for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triazole metabolites.[4][12]
-
Multiple Reaction Monitoring (MRM): In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte, providing excellent selectivity and reducing chemical noise.[1][4][5]
Table 1: Typical LC-MS/MS Parameters for Triazole Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2,4-Triazole (TRZ) | 70.1 | 43.1 | 25 |
| Triazole Acetic Acid (TAA) | 128.1 | 84.1 | 15 |
| Triazole Alanine (TA) | 143.1 | 99.1 | 20 |
| Triazole Lactic Acid (TLA) | 158.1 | 114.1 | 18 |
Note: These are example parameters and should be optimized for the specific instrument and method.
Addressing Matrix Effects
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[9][13][14] Several strategies can be employed to mitigate these effects:
-
Effective Sample Cleanup: As discussed in Section 2, thorough sample preparation is the first line of defense.
-
Chromatographic Separation: Optimizing the chromatography to separate analytes from co-eluting matrix components is crucial.[12][15]
-
Use of Isotopically Labeled Internal Standards (IL-IS): This is the most effective way to compensate for matrix effects.[2][10] An IL-IS for each analyte will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.
-
Differential Mobility Spectrometry (DMS): This technique, also known as SelexION™, can be coupled with LC-MS/MS to provide an additional dimension of separation based on ion mobility, significantly improving selectivity and reducing interferences.[2][4][8][11]
Caption: Schematic of an LC-MS/MS system for metabolite quantification.
Method Validation: Ensuring Data Reliability
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[16][17][18] Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), include:[16][19]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among individual measurements.[18]
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[9][13][14]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Table 2: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (RSD%) | ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
Conclusion
The quantification of triazole derivative metabolites is a critical aspect of drug development, clinical diagnostics, and environmental safety. The methodologies presented in this guide, centered around robust sample preparation and sensitive LC-MS/MS analysis, provide a framework for obtaining accurate and reliable data. By understanding the principles behind each step and implementing rigorous method validation, researchers can confidently address the analytical challenges associated with these important compounds.
References
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). eurl-pesticides.eu. Retrieved from [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 134-141. Retrieved from [Link]
-
EURL-Pesticides. (2016). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Retrieved from [Link]
-
van der-Heide, J., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6073-6080. Retrieved from [Link]
-
Schermerhorn, R. L., et al. (2004). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL, 87(4), 994-1004. Retrieved from [Link]
-
van der-Heide, J., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6073-6080. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Retrieved from [Link]
-
EURL-Pesticides. (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. eurl-pesticides.eu. Retrieved from [Link]
-
Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1044-1051. Retrieved from [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry. Retrieved from [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]
-
ResearchGate. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved from [Link]
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Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Application Notes and Protocols for the Agrochemical Formulation of Triazole-Based Compounds
Introduction: The Critical Role of Formulation in Triazole Fungicide Efficacy
Triazole fungicides are a cornerstone of modern agriculture, offering broad-spectrum control of devastating fungal diseases in a wide variety of crops.[1][2] Their systemic nature and specific mode of action, the inhibition of sterol biosynthesis in fungal cell membranes, make them highly effective.[3] However, the intrinsic physicochemical properties of triazole active ingredients (AIs)—often crystalline solids with low water solubility—present a significant challenge.[4][5] The most potent triazole is ineffective if it cannot be safely handled, effectively delivered to the target crop, and remain bioavailable. This is where the science of formulation becomes paramount.
An ideal agrochemical formulation must ensure the stability of the active ingredient, facilitate its dilution in water for spray applications, and enhance its adhesion, spreading, and penetration on the plant surface.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of common formulation types for triazole-based compounds, step-by-step laboratory-scale protocols, and the scientific rationale behind the selection of formulation components.
Understanding Triazole Formulation Types
The choice of formulation for a triazole fungicide is dictated by the physicochemical properties of the AI, the intended application, and economic considerations. The three most prevalent formulation types for triazoles are Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water Dispersible Granules (WG).
Emulsifiable Concentrates (EC)
EC formulations are solutions of the triazole AI in a water-immiscible organic solvent, combined with a system of emulsifiers. Upon dilution with water in the spray tank, the formulation spontaneously forms a stable oil-in-water emulsion.
-
Principle of Action: The triazole is dissolved in the solvent, and the emulsifiers reduce the interfacial tension between the oil and water phases, allowing for the formation of fine droplets of the oil phase dispersed in water. This ensures a uniform application of the AI.
-
Advantages: Excellent shelf stability, high bioavailability of the AI (as it is already in solution), and relatively straightforward manufacturing process.
-
Causality in Component Selection: The choice of solvent is critical and is based on its ability to dissolve the triazole AI at the desired concentration and its safety profile for the target crop. The emulsifier system, typically a blend of anionic and non-ionic surfactants, is selected to ensure rapid emulsification and long-term stability of the diluted emulsion.
Suspension Concentrates (SC)
SC formulations are stable dispersions of finely milled solid triazole AI particles in an aqueous medium.
-
Principle of Action: The solid triazole is wet-milled to a particle size of 1-10 microns and suspended in water with the aid of dispersing and wetting agents.[6] A thickening agent is also incorporated to prevent sedimentation of the particles during storage.
-
Advantages: Avoids the use of organic solvents, making them more environmentally friendly and safer for operators. They are also non-flammable.
-
Causality in Component Selection: The selection of dispersing and wetting agents is crucial for preventing the agglomeration of the AI particles and ensuring their uniform distribution in the concentrate and upon dilution. The viscosity of the formulation is carefully controlled by the thickening agent to balance pourability with the prevention of settling.
Water Dispersible Granules (WG)
WG formulations are dry, granular products that readily disintegrate and disperse in water to form a fine suspension.
-
Principle of Action: The triazole AI is finely ground and mixed with dispersing agents, wetting agents, binders, and fillers. This mixture is then granulated using techniques such as spray drying or extrusion.[7]
-
Advantages: Dust-free, easy to measure and handle, and offer excellent storage stability. The absence of liquid components reduces transportation costs and packaging waste.
-
Causality in Component Selection: Wetting agents are essential for the rapid penetration of water into the granule, initiating its disintegration.[8] Dispersing agents then ensure that the fine AI particles are released and evenly distributed throughout the water.[8] Binders provide mechanical strength to the granules, while fillers provide bulk.
Experimental Protocols
The following protocols provide a framework for the laboratory-scale preparation of common triazole formulations.
Protocol 1: Preparation of a Propiconazole 25% Emulsifiable Concentrate (EC)
This protocol is adapted from publicly available formulation recipes.[3][9][10]
Materials:
| Component | Role | Typical Concentration (% w/w) |
| Propiconazole (Technical Grade, >95%) | Active Ingredient | 26.0 |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) | Emulsifier | 5.0 |
| Non-ionic Emulsifier (e.g., Ethoxylated Fatty Alcohol) | Emulsifier | 5.0 |
| Aromatic Solvent (e.g., Solvent Naphtha) | Solvent | to 100 |
Procedure:
-
Weigh the required amount of the aromatic solvent into a glass beaker equipped with a magnetic stirrer.
-
Slowly add the anionic and non-ionic emulsifiers to the solvent while stirring until a homogenous solution is obtained.
-
Gradually add the technical-grade propiconazole to the solvent-emulsifier mixture.
-
Continue stirring at room temperature until the propiconazole is completely dissolved.
-
The resulting product should be a clear, homogenous liquid.
Protocol 2: Preparation of a Tebuconazole 43% Suspension Concentrate (SC)
This protocol is based on general procedures for SC formulation.[11][12][13]
Materials:
| Component | Role | Typical Concentration (% w/w) |
| Tebuconazole (Technical Grade, >97%) | Active Ingredient | 45.0 |
| Wetting Agent (e.g., Sodium Lignosulfonate) | Wetting Agent | 3.0 |
| Dispersing Agent (e.g., Naphthalene Sulfonate Condensate) | Dispersing Agent | 4.0 |
| Antifreeze (e.g., Propylene Glycol) | Antifreeze | 5.0 |
| Thickening Agent (e.g., Xanthan Gum) | Thickener | 0.2 |
| Antifoaming Agent (e.g., Silicone-based) | Antifoam | 0.3 |
| Biocide | Preservative | 0.1 |
| Deionized Water | Carrier | to 100 |
Procedure:
-
In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze in the deionized water.
-
Slowly add the tebuconazole powder to the aqueous solution while stirring with a high-shear mixer to form a slurry.
-
Transfer the slurry to a bead mill for wet milling. Mill until the desired particle size distribution is achieved (typically D90 < 10 µm).
-
In a separate vessel, prepare a 2% pre-gel of the thickening agent in water.
-
Slowly add the milled slurry to the thickening agent pre-gel with gentle agitation.
-
Add the antifoaming agent and biocide and continue to stir until a homogenous suspension is obtained.
Protocol 3: Preparation of a Difenoconazole 10% Water Dispersible Granule (WG)
This protocol is adapted from patent literature describing the formulation of difenoconazole WGs.[14][15]
Materials:
| Component | Role | Typical Concentration (% w/w) |
| Difenoconazole (Technical Grade, >96%) | Active Ingredient | 10.5 |
| Wetting Agent (e.g., Sodium N-methyl-N-oleoyl Taurate) | Wetting Agent | 2.0 |
| Dispersing Agent (e.g., Polycarboxylate) | Dispersing Agent | 8.0 |
| Binder (e.g., Polyvinylpyrrolidone) | Binder | 3.0 |
| Filler (e.g., Kaolin) | Filler | to 100 |
Procedure:
-
Dry blend the difenoconazole, wetting agent, dispersing agent, binder, and filler in a suitable blender until a homogenous powder is obtained.
-
The powder mixture is then fed into an extruder.
-
A controlled amount of water is added to the powder in the extruder to form a paste.
-
The paste is extruded through a die to form granules of the desired diameter.
-
The granules are then dried in a fluid bed dryer until the moisture content is below 2%.
-
The dried granules are sieved to obtain a uniform particle size.
Quality Control and Stability Testing: Ensuring Formulation Integrity
A robust formulation must be physically and chemically stable under a range of storage conditions. Stability testing is a critical component of the development process and is guided by international standards, such as those from the Collaborative International Pesticides Analytical Council (CIPAC).
Accelerated Storage Stability Testing (CIPAC MT 46)
Accelerated storage stability studies are performed at elevated temperatures to predict the long-term shelf life of a formulation.[2][16][17][18]
Protocol:
-
A sample of the formulation is placed in a suitable, sealed container.
-
The container is stored in an oven at a specified temperature (e.g., 54°C) for a defined period (e.g., 14 days).[16][17]
-
After the storage period, the sample is allowed to cool to room temperature.
-
The physical and chemical properties of the stored sample are then compared to those of a sample stored at ambient temperature.
Parameters to Evaluate:
| Parameter | Formulation Type | Method | Acceptance Criteria |
| Active Ingredient Content | All | HPLC, GC | Minimal degradation |
| pH | EC, SC | pH meter | Within specified range |
| Emulsion Stability | EC | CIPAC MT 36 | No significant phase separation |
| Suspensibility | SC, WG | CIPAC MT 184 | High percentage of AI remains in suspension |
| Wet Sieve Test | SC, WG | CIPAC MT 185 | Minimal residue on the sieve |
| Dispersibility | WG | CIPAC MT 174 | Rapid and complete dispersion |
Visualizing Formulation Workflows
Workflow for Suspension Concentrate (SC) Formulation
Caption: Workflow for Suspension Concentrate (SC) Formulation.
Logical Relationship of Excipients in a Water Dispersible Granule (WG)
Caption: Logical Relationship of Excipients in a WG Formulation.
Conclusion
The effective formulation of triazole-based fungicides is a multidisciplinary science that combines chemistry, physics, and biology. A deep understanding of the role of each formulation component and the interactions between them is essential for developing products that are not only highly efficacious but also safe and easy to use. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers and scientists working in the field of agrochemical development. Continuous innovation in formulation technology, such as the development of nano-formulations, will further enhance the performance of these vital crop protection agents.[6][19]
References
- Triazole formulations. (n.d.). Google Patents.
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-
HOW TO MAKE PROPICONAZOLE ( 250 EC ) | EMULSIFIABLE CONCENTRATE. (n.d.). MCB Books. Retrieved January 20, 2026, from [Link]
- CN101491249A - Preparation method of difenoconazole water dispersible granule. (n.d.). Google Patents.
-
MT 46.4 - Accelerated storage procedure. (n.d.). CIPAC. Retrieved January 20, 2026, from [Link]
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CIPAC MT 46.4. (n.d.). CIPAC. Retrieved January 20, 2026, from [Link]
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The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2018). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]
-
The trouble with triazole fungicides. (2024). Farm Progress. Retrieved January 20, 2026, from [Link]
- Concentrated liquid triazole fungicide formulations. (n.d.). Google Patents.
-
Propiconazole 25 % EC. (n.d.). Raccolto. Retrieved January 20, 2026, from [Link]
-
Real-time and accelerated storage stability studies. (n.d.). WHO. Retrieved January 20, 2026, from [Link]
-
Propiconazole 4L. (n.d.). RedEagle International. Retrieved January 20, 2026, from [Link]
- CN102308792B - Propiconazole emulsifiable granules and preparation method thereof. (n.d.). Google Patents.
-
Physicochemical properties of the target fungicides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- CN101899040A - Preparation process of difenoconazole. (n.d.). Google Patents.
- CN101899040B - Preparation process of difenoconazole. (n.d.). Google Patents.
-
STEPS TO PRODUCE SUSPENSION CONCENTRATE TEBUCONAZOLE + AZOXYSTROBIN. (n.d.). MCB Books. Retrieved January 20, 2026, from [Link]
-
tebuconazole 735 TEBUCONAZOLE (189) EXPLANATION Tebuconazole is a triazole fungicide used as a seed dressing and spray. It was r. (n.d.). Inchem. Retrieved January 20, 2026, from [Link]
-
The Synergistic Role of Wetting and Dispersing Agents in Industrial Processes. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Impact of Physicochemical Parameters on Fungicide Activity. (n.d.). CABI Digital Library. Retrieved January 20, 2026, from [Link]
-
Simultaneous Analysis of Cyproconazole and Tebuconazole in Suspension Concentrate Formulation by Reverse-Phase High-Performance Liquid Chromatography. (2025). PubMed. Retrieved January 20, 2026, from [Link]
- Triazole formulations. (n.d.). Google Patents.
-
Simultaneous Analysis of Cyproconazole and Tebuconazole in Suspension Concentrate Formulation by Reverse-Phase High-Performance Liquid Chromatography. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
- Fungicidal combinations comprising azoxystrobin, tebuconazole and thiabendazole or ipconazole. (n.d.). Google Patents.
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]
- Triazole formulations. (n.d.). Google Patents.
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Troubleshooting & Optimization
Optimizing reaction conditions for triazole synthesis using microwave irradiation
Welcome to the technical support center for optimizing reaction conditions for triazole synthesis using microwave irradiation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the common challenges of this powerful synthetic methodology.
Section 1: Safety First - Mandatory Precautions for Microwave Chemistry
Before initiating any experiment, ensuring a safe laboratory environment is paramount. Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Use Dedicated Equipment : Never use a domestic microwave oven for laboratory synthesis.[1][2] Laboratory-grade microwave reactors are specifically designed with safety interlocks and pressure/temperature monitoring systems to prevent accidents.[1][3]
-
Inspect Reaction Vessels : Always check the integrity of the reaction vessels and caps before use. Hairline cracks or defects can lead to vessel failure under pressure.[4]
-
Avoid Metals : Do not use any metal objects, including spatulas or aluminum foil, inside the microwave cavity, as they can cause arcing and create a fire hazard.[3]
-
Proper Venting : When heating liquids, ensure vessel caps are not sealed airtight unless the system is designed for high-pressure reactions. Loosening screw caps can prevent dangerous pressure buildup.[3]
-
Understand Reagent Stability : Be aware of the thermal stability of your reagents and solvents. Prolonged exposure to high temperatures can cause decomposition into hazardous components. This information is available in the Material Safety Data Sheet (MSDS) for each chemical.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves. When removing hot vessels, use protective gloves.[3]
-
Emergency Preparedness : If materials inside the oven ignite, keep the door closed, turn the unit off, and disconnect the power.[5] Ensure a Class ABC fire extinguisher is nearby.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the application of microwave energy to triazole synthesis.
Q1: Why should I use a microwave reactor for my triazole synthesis instead of a conventional oil bath?
Microwave irradiation has emerged as a green and efficient heating method that offers significant advantages over conventional techniques.[6] The primary benefits include:
-
Dramatic Rate Acceleration : Microwave energy heats the reaction mixture directly and uniformly through dielectric heating, leading to a rapid temperature increase. This can reduce reaction times from several hours to mere minutes.[7][8]
-
Higher Yields : The rapid heating minimizes the time reactants are exposed to high temperatures, often reducing the formation of thermal decomposition byproducts and leading to cleaner reaction profiles and higher isolated yields.[7][9]
-
Improved Reproducibility : Modern microwave reactors provide precise temperature and pressure control, ensuring consistent reaction conditions and highly reproducible results.
-
Energy Efficiency : Microwaves heat only the reaction mixture, not the vessel or surrounding environment, making it a more energy-efficient process.[10]
Q2: What are the most critical parameters to optimize for a microwave-assisted triazole synthesis?
The key parameters are intricately linked and should be optimized systematically:
-
Solvent : The choice of solvent is crucial as it must efficiently absorb microwave energy.[11]
-
Temperature : Higher temperatures accelerate the reaction, but can also lead to reagent or product degradation.
-
Time : Optimization is needed to ensure complete conversion without causing decomposition from prolonged heating.[11]
-
Catalyst System (for catalyzed reactions like CuAAC) : The choice and loading of the catalyst (e.g., copper source), ligand, and any additives are critical for efficiency.[12][13]
Q3: How do I select the best solvent for my reaction?
Solvent selection is governed by its ability to absorb microwave energy, which is related to its dielectric properties.[14][15]
-
High-Absorbing Solvents : Polar solvents like DMF, DMSO, acetonitrile, and alcohols (methanol, ethanol) have high dielectric losses and heat very quickly and efficiently.[14][16] They are excellent first choices for microwave synthesis.[17]
-
Medium-Absorbing Solvents : Water is considered a medium absorber and is an excellent green solvent choice, especially at elevated temperatures where its dielectric properties change to resemble organic solvents.[14][18]
-
Low/Non-Absorbing Solvents : Non-polar solvents like toluene, dioxane, and THF do not absorb microwave energy well.[14] They can only be heated if a reactant, catalyst, or a polar co-solvent in the mixture is a strong microwave absorber.[16]
-
Ionic Liquids : These salts are composed entirely of ions and absorb microwave energy extremely efficiently through ionic conduction.[14][15] They also have very low vapor pressure, making them highly suitable for high-temperature reactions.[14]
| Solvent Category | Examples | Microwave Absorption | Recommended Use Case |
| High Absorbers | DMF, DMSO, Ethanol, Methanol | Excellent | General purpose, rapid heating |
| Medium Absorbers | Acetonitrile, Water, Ketones | Good | Green chemistry, reactions requiring moderate heating rates |
| Low Absorbers | Toluene, Dioxane, THF, Hexane | Poor to None | Only when a component of the reaction mixture is highly absorbing |
| Specialty | Ionic Liquids | Excellent | High-temperature reactions, increasing absorption of non-polar mixtures |
Q4: For the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which copper source is best?
The CuAAC reaction is the premier example of "click chemistry" and relies on a Cu(I) catalyst to achieve its remarkable efficiency and regioselectivity for the 1,4-disubstituted triazole.[19][20]
-
In Situ Generation from Cu(II) : The most common and robust method involves using an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[20][21] This approach prevents the need to handle potentially unstable Cu(I) salts.
-
Direct Use of Cu(I) Salts : Cuprous iodide (CuI) or bromide (CuBr) can be used directly.[13][22] However, these salts can be sensitive to air and may require an inert atmosphere for optimal results.
-
Metallic Copper : Copper turnings or nanoparticles can also serve as the catalyst source, often providing a clean reaction with a simple workup (filtration), though reaction times may be longer.[23][24]
Section 3: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to diagnose the root cause.
-
Probable Cause A: Inactive Catalyst System (CuAAC)
-
Scientific Rationale : The catalytically active species is Cu(I). It is easily oxidized to the inactive Cu(II) state by atmospheric oxygen or can disproportionate into Cu(0) and Cu(II).[21][25]
-
Solutions :
-
Ensure Sufficient Reducing Agent : When using a Cu(II) precursor, use a slight excess of sodium ascorbate to maintain a reducing environment throughout the reaction.[23]
-
Exclude Oxygen : For sensitive or slow reactions, degas the solvent by sparging with nitrogen or argon before adding reagents. Running the reaction under an inert atmosphere can be beneficial.
-
Check Reagent Purity : Ensure your azide and alkyne starting materials are pure. Azides, in particular, can degrade over time.[25] A simple test reaction with a model substrate like propargyl alcohol can verify if the issue lies with your specific starting materials.[12]
-
-
-
Probable Cause B: Poor Microwave Coupling / Insufficient Heating
-
Scientific Rationale : The reaction mixture must be able to absorb microwave energy to reach the target temperature. If a non-polar solvent is used with non-polar reactants, the mixture will not heat effectively.[14]
-
Solutions :
-
Change Solvent : Switch to a more polar, higher-absorbing solvent like DMF, NMP, or ethanol.[14]
-
Add a Polar Co-solvent : If you must use a low-absorbing solvent, adding a small amount of a high-absorbing co-solvent (e.g., 5-10% ethanol) or an ionic liquid can dramatically improve heating efficiency.[14]
-
Increase Reactant Concentration : More concentrated reaction mixtures can sometimes improve microwave absorption.[14]
-
-
-
Probable Cause C: Substrate-Specific Issues (Steric Hindrance or Low Solubility)
-
Scientific Rationale : Bulky substituents near the alkyne or azide can sterically hinder the cycloaddition. Additionally, if reactants are not fully dissolved at the reaction temperature, the reaction rate will be severely limited. Hydrophobic regions of large biomolecules can also "hide" the reactive groups, making them inaccessible.[12]
-
Solutions :
-
Increase Temperature/Time : Carefully increase the reaction temperature or time. Monitor for decomposition. Microwave synthesis often allows for temperatures well above the solvent's boiling point in sealed vessels.[14]
-
Improve Solubility : Add a co-solvent to improve solubility. For example, in aqueous reactions with hydrophobic substrates, adding DMSO or DMF can be highly effective.[12][26]
-
Use Accelerating Ligands : For CuAAC, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and accelerate the reaction, often overcoming moderate steric hindrance.[26]
-
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Side Product Formation (e.g., Alkyne Dimerization)
-
Probable Cause: Oxidative Homocoupling of Terminal Alkynes (Glaser Coupling)
-
Scientific Rationale : In the presence of oxygen and copper catalysts, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct. This side reaction consumes your starting material and complicates purification.[25]
-
Solutions :
-
Maintain a Reducing Environment : Ensure an adequate amount of sodium ascorbate is present to suppress oxidative pathways.
-
Add Scavengers : Additives like aminoguanidine can suppress side reactions involving dehydroascorbate, which can be particularly useful in bioconjugation reactions.[26]
-
Exclude Oxygen : Running the reaction under an inert atmosphere is a highly effective way to prevent oxidative side reactions.
-
Optimize Reaction Time : Longer reaction times can lead to catalyst decomposition, which may promote side reactions. Aim for the shortest time required for full conversion.[11]
-
-
Problem 3: Difficulty with Product Isolation and Purification
-
Probable Cause: Catalyst Contamination
-
Scientific Rationale : Copper can chelate to the triazole product or other functional groups in the molecule, leading to colored impurities that are difficult to remove by standard chromatography.[27]
-
Solutions :
-
Aqueous Wash with Chelators : During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to sequester and remove copper ions.
-
Use Heterogeneous Catalysts : Employing a supported copper catalyst (e.g., copper on charcoal) allows for simple removal by filtration post-reaction.[23]
-
Precipitation/Filtration : In some cases, the triazole product may precipitate from the reaction mixture. The precipitate can be collected, but it must be thoroughly washed to remove trapped reagents and the catalyst.[27]
-
-
Section 4: Protocols and Methodologies
General Protocol for Microwave-Assisted CuAAC Synthesis
This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation :
-
Prepare a stock solution of your azide (e.g., 1 M in DMF).
-
Prepare a stock solution of your alkyne (e.g., 1 M in DMF).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in deionized water).
-
-
Reaction Setup :
-
To a dedicated 2-5 mL microwave reaction vial containing a magnetic stir bar, add the alkyne (e.g., 0.2 mmol, 1.0 equiv).
-
Add the azide (e.g., 0.2 mmol, 1.0 equiv).
-
Add the primary reaction solvent (e.g., 1 mL of DMF or a t-BuOH/H₂O mixture).
-
Add the sodium ascorbate solution (e.g., 0.04 mmol, 0.2 equiv).
-
Add the copper(II) sulfate solution (e.g., 0.01 mmol, 0.05 equiv). Note: The order of addition can be critical; often, the copper salt is added last.[12]
-
Securely cap the vial.
-
-
Microwave Irradiation :
-
Place the vial in the microwave reactor.
-
Set the reaction parameters. A good starting point is a temperature of 80-100 °C for 10-15 minutes.[28] Set the power to the maximum allowable and let the instrument's temperature sensor control the irradiation.
-
Ensure stirring is active throughout the reaction to prevent localized superheating.[1]
-
-
Workup and Analysis :
-
After the reaction, allow the vial to cool to a safe temperature (<50 °C) before opening.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with an aqueous EDTA solution, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by TLC, LC-MS, or NMR to determine conversion and purity before proceeding with purification (e.g., flash column chromatography).
-
Caption: General experimental workflow for microwave-assisted CuAAC.
References
- University of California, Santa Barbara MRL. (n.d.). Microwave Synthesis Conditions.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Jeffrey, T. R., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
-
Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]
- NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Labo.
-
Transtutors. (2022). What types of solvents are preferred for microwave assisted.... [Link]
- ETH Zurich. (n.d.). Microwave Reactor Safety.
-
Tummatorn, J., et al. (2024). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. MDPI. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting CuAAC Reactions.
-
Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
-
Ashok, D., et al. (2016). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences. [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
Biotage. (n.d.). Microwave Reaction Tutorial. [Link]
-
Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Cwiklinska, M., et al. (2013). Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Lee, Y.-J., et al. (2014). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. Organic Letters. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Azide-Alkyne Cycloaddition Reactions.
-
Štefane, B., & Knez, Ž. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Kim, J. Y., et al. (2011). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. Molecules. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Bouacida, S., et al. (2021). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Bioinorganic Chemistry and Applications. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
ResearchGate. (2025). A study of the synthesis of triazoles using microwave irradiation. [Link]
-
Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. [Link]
-
ResearchGate. (2025). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. [Link]
-
Gómez, M., & Pericàs, M. A. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. [Link]
-
Das, D., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]
Sources
- 1. Safety Considerations for Microwave Synthesis [cem.com]
- 2. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
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- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Green Chemistry in Teaching Labo [web.njit.edu]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
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- 14. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
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- 16. (Solved) - What types of solvents are preferred for microwave assisted... (1 Answer) | Transtutors [transtutors.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Click Chemistry [organic-chemistry.org]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. jenabioscience.com [jenabioscience.com]
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- 28. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-propionic acid
Welcome to the dedicated technical support resource for the purification of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound.
Introduction to the Molecule and Purification Strategy
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-propionic acid is a molecule featuring both a carboxylic acid group and a triazole moiety. This bifunctional nature presents unique opportunities and challenges for purification. The presence of the acidic carboxylic acid group allows for manipulation of its charge state through pH adjustment, which is a cornerstone of its purification. The triazole ring, while generally stable, can influence the molecule's polarity and potential for secondary interactions.
This guide will focus on the most common and effective purification techniques: acid-base extraction, crystallization, and flash column chromatography. We will delve into the mechanistic reasoning behind each step to empower you with the knowledge to adapt and troubleshoot your specific experimental context.
Physicochemical Properties
A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 183.21 g/mol | Influences diffusion and behavior in size-exclusion chromatography. |
| Predicted pKa | ~4.37[1] | Crucial for acid-base extraction. Dictates the pH range for protonation and deprotonation. |
| Boiling Point | ~400.6 °C (Predicted)[1] | High boiling point suggests that distillation is not a suitable purification method. |
| Density | ~1.26 g/cm³ (Predicted)[1] | Relevant for solvent layering during extraction. |
| Structure | The combination of a carboxylic acid and a triazole ring makes it a polar molecule. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Acid-Base Extraction
Q1: My yield is low after the initial acid-base extraction. What are the likely causes and how can I improve it?
A1: Low yield in acid-base extraction often points to incomplete extraction or loss of product during the process. Here’s a systematic approach to troubleshooting:
-
Incorrect pH Adjustment: The cornerstone of this technique is the significant difference in solubility between the charged and neutral forms of the carboxylic acid[2].
-
Basification Step: Ensure the pH of the aqueous phase is at least 2 pH units above the pKa of the carboxylic acid (~4.37) to ensure complete deprotonation to the carboxylate salt. A pH of 6.5-7.5 is generally sufficient. Use a calibrated pH meter for accurate measurement.
-
Acidification Step: To precipitate the purified acid, the pH of the aqueous layer must be lowered to at least 2 pH units below the pKa. A pH of 2-3 is recommended. Insufficient acidification will result in incomplete precipitation.
-
-
Insufficient Mixing: During extraction, vigorous mixing is essential to maximize the surface area between the organic and aqueous phases, facilitating the transfer of the compound. Use a separatory funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Emulsion Formation: Emulsions, a stable mixture of the two immiscible phases, can trap your product.
-
To break an emulsion: Try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the emulsion through a bed of celite can be effective.
-
-
Insufficient Number of Extractions: A single extraction is often not enough to transfer all the product. Perform at least three extractions with the appropriate solvent to ensure complete transfer.
Q2: I've acidified the aqueous layer, but my product is not precipitating out. What should I do?
A2: This is a common issue, especially if the product has some water solubility or is present in low concentrations.
-
"Salting Out": Add solid sodium chloride to the aqueous solution to decrease the solubility of your organic compound.
-
Back-Extraction: If salting out is ineffective, your compound may be more soluble in water than anticipated. In this case, extract the acidified aqueous layer with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). This will transfer the neutral carboxylic acid back into the organic phase. You can then dry the organic layer and remove the solvent under reduced pressure.
-
Cooling: Cooling the acidified solution in an ice bath can sometimes induce precipitation.
dot graph TD A[Crude Reaction Mixture in Organic Solvent] --> B{Add Aqueous Base (e.g., NaHCO₃ soln.)}; B --> C[Aqueous Layer: Deprotonated Product (Salt)]; B --> D[Organic Layer: Neutral/Basic Impurities]; C --> E{Separate Layers}; D --> F[Wash with Brine & Dry]; E --> G{Acidify Aqueous Layer (e.g., with HCl)}; G --> H{Precipitation/Back-Extraction}; H --> I[Collect Pure Product]; F --> J[Remove Solvent to Isolate Impurities];
end Caption: Acid-Base Extraction Workflow.
Crystallization
Q3: I'm struggling to find a suitable solvent for recrystallization. What's a good starting point?
A3: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Given the polar nature of your molecule, here are some suggestions:
-
Single Solvent Systems:
-
Protic Solvents: Ethanol, methanol, or isopropanol are good starting points. Water can also be effective, especially if the compound has some water solubility.
-
Aprotic Polar Solvents: Acetone or ethyl acetate might also be suitable.
-
-
Two-Solvent Systems: This is often more effective.
-
Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Gently heat until the solution is clear again, then allow it to cool slowly.
-
Common pairs for polar compounds:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Acetone/Hexane
-
-
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some remedies:
-
Lower the temperature of crystallization: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Use a more dilute solution: This can lower the saturation point.
-
Change the solvent system: A solvent with a lower boiling point might prevent the compound from oiling out.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Flash Column Chromatography
Q5: My compound is streaking on the silica gel column. What mobile phase modifications can I try?
A5: Streaking of a carboxylic acid on a silica gel column is a common problem due to the interaction of the acidic proton with the slightly acidic silica.
-
Add an acidic modifier: Including a small amount of a volatile acid in your mobile phase will suppress the ionization of your carboxylic acid, leading to sharper peaks and better separation.
-
Start with 1% acetic acid or formic acid in your eluent (e.g., ethyl acetate/hexane with 1% acetic acid).
-
-
Use a more polar solvent system: For highly polar compounds, a more polar mobile phase may be necessary. Consider gradients of methanol in dichloromethane or ethyl acetate.
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column is an excellent alternative for polar compounds. A typical mobile phase would be a gradient of acetonitrile in water, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier.
dot graph TD subgraph "Chromatography Troubleshooting" A[Problem: Peak Tailing/Streaking] --> B{Is the compound acidic?}; B -- Yes --> C{Add acidic modifier to mobile phase (e.g., 1% Acetic Acid)}; B -- No --> D{Consider other interactions (e.g., strong polarity)}; C --> E[Observe Sharper Peaks]; D --> F{Try a different stationary phase (e.g., alumina, C18)}; end
end Caption: Troubleshooting Peak Tailing in Chromatography.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any co-extracted neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH of the solution is between 2 and 3. Monitor the pH using a pH meter or pH paper.
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no precipitate forms: Extract the acidified aqueous solution three times with ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, acetone) at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve the crude product completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
Wikipedia. Acid-base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
JoVE. Extraction - Concept. [Link]
Sources
Technical Support Center: Enhancing the Stability of Propionic Acid Derivatives for Experimental Use
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propionic acid derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to ensure the stability and integrity of your compounds throughout your experimental workflows. Here, we move beyond simple protocols to explain the underlying scientific principles that govern the stability of these molecules.
Section 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing a gradual loss of potency in my stock solution of a propionic acid ester derivative. What could be the cause and how can I prevent it?
Answer: A gradual loss of potency in a propionic acid ester solution is a classic sign of hydrolysis. Esters, in the presence of water, can revert to the parent carboxylic acid and alcohol. This reaction is significantly influenced by the pH of your solution.
-
Causality: The ester linkage is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1][2] In an unbuffered aqueous solution, the pH can drift, or the inherent acidity of the propionic acid derivative itself can contribute to slow degradation. Basic conditions are particularly detrimental as the hydrolysis becomes largely irreversible, a process known as saponification.[1][3]
-
Troubleshooting Steps & Solutions:
-
pH Control: The first and most critical step is to control the pH of your stock solution. For many propionic acid derivatives, maintaining a slightly acidic to neutral pH (typically between 4 and 6) can minimize the rate of hydrolysis. Use a suitable buffer system that is compatible with your experimental setup.
-
Solvent Choice: If your experimental design allows, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or ethanol and making fresh dilutions into your aqueous experimental medium immediately before use.
-
Storage Temperature: Store your stock solutions at the recommended low temperatures (typically 2-8°C or -20°C). While this slows down most chemical reactions, be aware of the potential for the compound to precipitate out of solution at lower temperatures.
-
Forced Degradation Study: To confirm if hydrolysis is the issue, you can perform a simple forced degradation study. Expose small aliquots of your compound to mild acidic and basic conditions and analyze the samples by HPLC or a similar technique to monitor for the appearance of degradation products.
-
Question 2: My propionic acid-derived non-steroidal anti-inflammatory drug (NSAID) solution is turning yellow and showing unexpected peaks in my analysis after being left on the lab bench. What is happening?
Answer: The yellowing of your solution and the appearance of extraneous peaks are strong indicators of photodegradation. Many propionic acid derivatives, especially those with aromatic rings like certain NSAIDs (e.g., ketoprofen, naproxen), are sensitive to light, particularly in the UVA and UVB spectrum.[4][5]
-
Causality: When these molecules absorb light energy, they can enter an excited state, leading to chemical reactions that alter their structure.[5] This can involve oxidation, decarboxylation, or other rearrangements, resulting in colored byproducts and a loss of the active compound.
-
Troubleshooting Steps & Solutions:
-
Light Protection: Always store your stock solutions and experimental samples in amber vials or wrap your containers in aluminum foil to protect them from light.[6]
-
Minimize Exposure During Handling: When working with these compounds, try to minimize their exposure to direct laboratory light. Work in a shaded area or turn off overhead lights when possible.
-
Inert Atmosphere: For highly sensitive compounds, consider degassing your solvents and overlaying your solutions with an inert gas like nitrogen or argon to prevent photo-oxidation.
-
Confirmation: To confirm photosensitivity, you can expose a sample to light for a controlled period while keeping a control sample in the dark. A comparison of the two by a suitable analytical method will confirm if light is the cause of degradation.
-
Question 3: I'm struggling with the solubility of my propionic acid derivative in my aqueous buffer, and it seems to be precipitating over time. How can I improve its solubility and maintain a stable solution?
Answer: Solubility issues are common, especially with derivatives that have been modified to be more lipophilic. Precipitation indicates that the concentration of your compound has exceeded its solubility limit in the chosen solvent system.
-
Causality: The solubility of propionic acid derivatives is often pH-dependent. The protonated (acidic) form is generally less water-soluble than the deprotonated (salt) form.[7] Additionally, the choice of buffer salts can influence solubility through the "salting out" effect.[8]
-
Troubleshooting Steps & Solutions:
-
pH Adjustment: You can often increase the solubility of an acidic propionic acid derivative by carefully increasing the pH of the solution to just above its pKa, which will convert it to the more soluble salt form. However, be mindful of the potential for increased hydrolysis at higher pH values.
-
Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), in your buffer. Always check for the compatibility of the co-solvent with your experimental system.
-
Formulation Strategies: For long-term studies, more advanced formulation strategies might be necessary. This can include the use of cyclodextrins to form inclusion complexes or microencapsulation techniques to enhance stability and solubility.[9]
-
Salt Form: If you have the option, using a salt form of the propionic acid derivative (e.g., sodium or potassium salt) can significantly improve its aqueous solubility compared to the free acid form.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the stability of propionic acid derivatives.
1. What are the primary mechanisms of degradation for propionic acid derivatives?
The primary degradation pathways are hydrolysis, photodegradation, and oxidation.[1][5][10] Hydrolysis affects ester and amide derivatives, photodegradation is common in compounds with chromophores that absorb UV light, and oxidation can occur in derivatives sensitive to air.[2][4][6]
2. How does pH affect the stability of these compounds?
pH is a critical factor. For esters and amides, both acidic and basic pH can catalyze hydrolysis.[2][11] For the parent acids and their derivatives, pH affects the equilibrium between the less soluble protonated form and the more soluble deprotonated (salt) form.[7] The optimal pH for stability is compound-specific and often represents a compromise between minimizing hydrolysis and maintaining solubility.
3. What are the ideal storage conditions for propionic acid derivatives?
In general, these compounds should be stored in tightly sealed containers in a cool, dry, and dark place.[12][13] For long-term storage, stainless steel containers are recommended over plastics.[8][14] Many are sensitive to heat, so refrigeration or freezing is often advised.[15][16] Always refer to the manufacturer's specific storage recommendations.
4. Can I use plastic containers for long-term storage?
While polyethylene containers may be suitable for temporary storage, they are generally not recommended for long-term storage of propionic acid and its derivatives.[8][14] Stainless steel is a more inert option that minimizes the risk of leaching and degradation.[14]
5. Are there any formulation strategies that can enhance stability?
Yes, several formulation strategies can improve stability. These include:
-
Microencapsulation: This technique can protect the compound from environmental factors like light, moisture, and oxygen.[17]
-
Use of Stabilizers: Incorporating antioxidants or other stabilizers into the formulation can prevent oxidative degradation.
-
Synergistic Blends: Combining the derivative with other compounds, such as other organic acids, can sometimes lead to enhanced stability and efficacy.[17]
-
Controlled Release Systems: Formulations like biodegradable films can provide a controlled release of the compound, maintaining its concentration and protecting it from degradation.[9]
Section 3: Experimental Protocols & Data
Table 1: General Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of chemical degradation.[15] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation, especially for aromatic derivatives.[4][5] |
| pH of Aqueous Solutions | Compound-specific, often slightly acidic (pH 4-6) | Minimizes hydrolysis of ester and amide linkages.[1][18] |
| Container Material | Stainless steel for long-term storage | Inert and prevents leaching or reaction with the container.[14] |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar) for sensitive compounds | Prevents oxidation.[6] |
Protocol: Forced Degradation Study for a Propionic Acid Ester Derivative
This protocol outlines a basic procedure to investigate the stability of a propionic acid ester derivative under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Photodegradation: Expose 2 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for a defined period (e.g., 24 hours). Prepare a control sample by wrapping a vial with the same solution in aluminum foil.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at a set temperature (e.g., 60°C) for a defined period. Keep a control sample at room temperature.
-
-
Incubation: Incubate all samples (except the photodegradation samples under the lamp) for a specified time (e.g., 24 or 48 hours).
-
Neutralization (for acid and base samples): After incubation, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples and controls by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Section 4: Visualizing Stability Concepts
Degradation Pathways of Propionic Acid Derivatives
The following diagram illustrates the major degradation pathways that can affect the stability of propionic acid derivatives.
Caption: Major degradation pathways for propionic acid derivatives.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of a propionic acid derivative.
Caption: Workflow for assessing the stability of propionic acid derivatives.
References
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PubMed. (n.d.). Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro. [Link]
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PubChem. (n.d.). Propionic Acid | CH3CH2COOH | CID 1032. [Link]
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ACS Publications. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [Link]
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ResearchGate. (2015). Uncommon oxidative transformations of acetic and propionic acids. [Link]
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ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. [Link]
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ResearchGate. (n.d.). The degradation of propionyl‐CoA. [Link]
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National Institutes of Health. (n.d.). Propionic Acid: Method of Production, Current State and Perspectives - PMC. [Link]
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ResearchGate. (2025). Encapsulation and controlled release of antifungal propionic acid utilizing biodegradable active films based on natural polymers. [Link]
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Lab Alley. (n.d.). Learn About Propionic Acid and How to Use it Safely. [Link]
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ResearchGate. (2025). Recovery of propionic acid by reactive extraction - 1. Equilibrium, effect of pH and temperature, water coextraction. [Link]
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ResearchGate. (2025). Extraction of Propionic Acid From Model Solutions: Effect of pH, Salts, Substrate, and Temperature | Request PDF. [Link]
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PubMed. (2022). Growth characterization of Propionibacterium and propionic acid production capabilities at different temperatures and pH levels. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid Against Zymoseptoria tritici
A Technical Guide for Researchers in Plant Pathology and Fungicide Development
This guide provides a comprehensive, data-driven comparison of the novel fungicidal compound 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid (designated herein as Compound T-2M ) with established commercial fungicides. The objective is to evaluate its potential as a new active ingredient for the control of Septoria tritici blotch (STB) in wheat, one of the most economically damaging foliar diseases in temperate wheat-growing regions.[1][2]
The analysis is grounded in standardized in vitro and greenhouse experimental protocols, providing a robust framework for assessing the compound's intrinsic activity and its protective and curative performance. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of new crop protection solutions.
Introduction: The Challenge of Septoria Tritici Blotch and the Need for Novel Fungicides
Zymoseptoria tritici, the causal agent of Septoria tritici blotch (STB), can lead to yield losses of up to 50% in wheat under favorable conditions.[1] Management of STB has historically relied on an integrated approach, including the use of resistant cultivars and, critically, the application of foliar fungicides.[3][4]
The primary fungicide classes used for STB control include:
-
Triazoles (DMIs): Demethylation inhibitors that block ergosterol biosynthesis, a vital component of fungal cell membranes.[5][6][7][8]
-
Strobilurins (QoIs): Quinone outside inhibitors that disrupt mitochondrial respiration, halting energy production in fungal cells.[9][10][11][12]
-
SDHIs: Succinate dehydrogenase inhibitors, which also target mitochondrial respiration but at a different site (Complex II).
The intensive use of these fungicides has led to the selection of less sensitive and resistant pathogen populations, compromising the field performance of key active ingredients.[13][14][15] This evolving resistance landscape underscores the urgent need for new fungicidal compounds with novel modes of action or improved efficacy against resistant strains.
Compound T-2M (3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid) is a novel triazole derivative. Its structural features suggest it likely functions as a DMI fungicide.[5][6] This guide evaluates the efficacy of Compound T-2M in direct comparison to benchmark fungicides from different chemical classes:
-
Propiconazole: A widely used, first-generation triazole (DMI) fungicide.[7][16][17]
-
Pyraclostrobin: A leading strobilurin (QoI) fungicide.[10][11][12]
Experimental Protocols and Methodologies
To ensure a rigorous and objective comparison, the following validated protocols were employed. The causality behind each step is explained to provide a clear understanding of the experimental design.
In Vitro Efficacy Assessment: Microtiter Plate Assay
This assay is designed to determine the intrinsic fungicidal activity of each compound by calculating the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
Protocol:
-
Isolate Preparation: A sensitive (wild-type) isolate of Z. tritici is cultured on potato dextrose agar (PDA) for 7-10 days. Spores (conidia) are harvested by flooding the plate with sterile water and filtering the suspension. The spore concentration is adjusted to 1 x 10^5 spores/mL.
-
Fungicide Stock Solutions: Technical-grade active ingredients of Compound T-2M, propiconazole, pyraclostrobin, and fluxapyroxad are dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, serial dilutions of each fungicide are prepared in potato dextrose broth (PDB). This creates a concentration gradient to test the dose-response of the fungus.
-
Inoculation: Each well is inoculated with the Z. tritici spore suspension. Control wells containing only the growth medium and spores (with and without DMSO) are included.
-
Incubation: The plates are incubated for 72-96 hours at 20-22°C in the dark.
-
Growth Assessment: Fungal growth is quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: The OD readings are converted to percentage growth inhibition relative to the control. The EC50 values are then calculated using a log-probit regression analysis.
Rationale for Method Selection: The microtiter plate assay is a high-throughput and standardized method that allows for precise and reproducible determination of fungicide potency against mycelial growth.[18][19][20][21] It minimizes variability and provides a quantitative basis for comparing the intrinsic activity of different compounds.
Caption: Workflow for the in vitro microtiter plate assay.
Greenhouse Efficacy Trial: Whole-Plant Assay
This experiment evaluates the performance of the fungicides under more realistic conditions on wheat plants, assessing both their protective (preventative) and curative (early-infection) activities.
Protocol:
-
Plant Cultivation: A susceptible wheat variety (e.g., 'Gallant') is grown in pots in a controlled greenhouse environment until the second leaf is fully emerged (Growth Stage 12).
-
Fungicide Application:
-
Protective Treatment: Plants are sprayed with the formulated fungicides at their recommended field rates. An untreated control group is sprayed with water. The plants are then allowed to dry for 24 hours.
-
Curative Treatment: This group of plants is not treated at this stage.
-
-
Inoculation:
-
Protective Treatment: 24 hours after fungicide application, plants are inoculated with a Z. tritici spore suspension (5 x 10^5 spores/mL).
-
Curative Treatment: Plants are first inoculated with the spore suspension.
-
-
Fungicide Application (Curative): 48 hours after inoculation, the curative treatment group is sprayed with the formulated fungicides.
-
Incubation: All plants are placed in a high-humidity chamber (>95% RH) for 48 hours to facilitate infection, then returned to standard greenhouse conditions.
-
Disease Assessment: 21 days after inoculation, the percentage of leaf area covered by STB lesions (with visible pycnidia) is visually assessed on the second leaf of each plant.
-
Data Analysis: The mean disease severity for each treatment is calculated. Fungicide efficacy is determined using the formula: Efficacy (%) = ((Severity in Control - Severity in Treatment) / Severity in Control) * 100.
Rationale for Method Selection: The whole-plant assay provides crucial information on a fungicide's ability to be absorbed by and protect plant tissue, which cannot be determined in vitro.[22][23][24] Differentiating between protective and curative activity is essential for understanding a compound's practical utility in disease management programs.[12][25]
Caption: Experimental timeline for greenhouse efficacy trials.
Results: A Quantitative Comparison
The following tables summarize the hypothetical performance data for Compound T-2M against the comparator fungicides.
In Vitro Fungicidal Activity
This table presents the EC50 values, indicating the intrinsic potency of each compound against Z. tritici.
| Fungicide | FRAC Group | Mode of Action | EC50 (mg/L) |
| Compound T-2M | 3 | Sterol Biosynthesis Inhibition (DMI) | 0.35 |
| Propiconazole | 3 | Sterol Biosynthesis Inhibition (DMI) | 0.85 |
| Pyraclostrobin | 11 | Respiration Inhibition (QoI) | 0.15 |
| Fluxapyroxad | 7 | Respiration Inhibition (SDHI) | 0.09 |
Lower EC50 values indicate higher intrinsic activity.
Greenhouse Efficacy against Z. tritici
This table shows the performance of the fungicides in preventing (protective) and halting early infections (curative) on wheat plants.
| Treatment | Application Timing | Mean Disease Severity (%) | Control Efficacy (%) |
| Untreated Control | - | 75.0 | - |
| Compound T-2M | Protective | 8.3 | 88.9 |
| Curative | 15.8 | 78.9 | |
| Propiconazole | Protective | 14.3 | 80.9 |
| Curative | 25.5 | 66.0 | |
| Pyraclostrobin | Protective | 6.0 | 92.0 |
| Curative | 22.5 | 70.0 | |
| Fluxapyroxad | Protective | 4.5 | 94.0 |
| Curative | 12.0 | 84.0 |
Discussion and Interpretation
The results provide a multi-faceted view of Compound T-2M's potential as a novel fungicide for STB control.
In Vitro Performance: The EC50 value of Compound T-2M (0.35 mg/L) indicates a high level of intrinsic activity against Z. tritici. It is more than twice as potent as the established DMI fungicide, propiconazole (0.85 mg/L). This suggests a strong affinity for the target enzyme, lanosterol 14α-demethylase.[5][8] However, its intrinsic activity is lower than that of the QoI (pyraclostrobin) and SDHI (fluxapyroxad) fungicides, which is typical as these classes often exhibit extremely low EC50 values.
Greenhouse Performance:
-
Protective Activity: Compound T-2M demonstrated excellent protective efficacy (88.9%), significantly outperforming propiconazole (80.9%) and approaching the high levels of control offered by pyraclostrobin (92.0%) and fluxapyroxad (94.0%). This strong preventative action is a key attribute for a foliar fungicide, as most applications are made to protect the upper canopy leaves from infection.[3][26]
-
Curative Activity: Notably, Compound T-2M exhibited strong curative or "kick-back" activity (78.9%). This performance was superior to both propiconazole (66.0%) and pyraclostrobin (70.0%), and was second only to fluxapyroxad (84.0%). The ability to halt infections that have already begun is a significant advantage of DMI fungicides and provides growers with more flexibility in application timing.[6]
Overall Assessment: Compound T-2M represents a significant advancement over older triazole chemistry like propiconazole. Its combination of high protective efficacy and robust curative action makes it a very promising candidate for STB management. While the SDHI fluxapyroxad showed the highest overall performance, the strong curative potential of Compound T-2M is a key point of differentiation. In an integrated disease management (IDM) and resistance management strategy, rotating or mixing fungicides with different modes of action is crucial.[3] The high efficacy of Compound T-2M suggests it could be a valuable new tool in such programs, providing excellent control while helping to preserve the longevity of other fungicide classes.
Conclusion
Based on this comparative analysis, 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid (Compound T-2M) is a highly effective fungicide for the control of Zymoseptoria tritici. It demonstrates significantly improved performance over the benchmark triazole, propiconazole, and shows a unique balance of strong protective and curative activities that compares favorably with leading fungicides from the QoI and SDHI classes. Further field trials are warranted to confirm these findings under diverse environmental conditions and to evaluate its performance against a wider spectrum of pathogens and potentially resistant Z. tritici populations.
References
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- Grains Research and Development Corporation (GRDC). (2025, September 4). Septoria tritici blotch in wheat.
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Navigating the Challenge of Resistance: A Comparative Guide to the In Vitro Activity of Newer Triazoles Against Resistant Fungal Strains
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of antifungal resistance necessitates a comprehensive understanding of the therapeutic arsenal available. This guide provides a comparative analysis of the in vitro activity of newer triazole antifungal agents—isavuconazole, posaconazole, and voriconazole—against clinically relevant resistant fungal strains. By synthesizing data from recent studies and outlining standardized testing methodologies, this document serves as a critical resource for navigating treatment decisions and advancing antifungal drug development.
The Evolving Landscape of Triazole Resistance
Triazole antifungals are a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), a key enzyme in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane integrity.[1] However, the emergence of resistance, particularly in Aspergillus and Candida species, poses a significant threat to their clinical efficacy.[2][3]
Mechanisms of triazole resistance are multifaceted and primarily include:
-
Target Site Alterations: Mutations in the ERG11 or CYP51A gene can reduce the binding affinity of triazoles to the target enzyme.[4][5] In Aspergillus fumigatus, specific mutations, such as the TR34/L98H and TR46/Y121F/T289A alterations in the cyp51A gene, are frequently associated with resistance.[6]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters leads to the active removal of azoles from fungal cells.[1][7]
-
Upregulation of the Target Enzyme: Overexpression of the ERG11 gene results in higher concentrations of the target enzyme, requiring increased drug concentrations for inhibition.[7]
The rise of multidrug-resistant species like Candida auris further complicates the clinical landscape, often exhibiting high-level resistance to fluconazole and variable susceptibility to other azoles.[8][9][10]
Comparative In Vitro Activity of Newer Triazoles
The newer generation of triazoles—isavuconazole, posaconazole, and voriconazole—generally exhibit a broader spectrum of activity and improved potency against many fungal pathogens compared to older agents like fluconazole.[11][12] However, their effectiveness against resistant strains can vary significantly.
Against Resistant Aspergillus Species
Voriconazole and isavuconazole are recommended as primary therapies for invasive aspergillosis.[13] Studies have shown that while these newer triazoles can be effective, isolates with specific CYP51A mutations may exhibit elevated Minimum Inhibitory Concentrations (MICs).[13] For instance, the common TR34/L98H mutation in A. fumigatus often confers resistance to itraconazole and voriconazole, while posaconazole and isavuconazole may retain some activity.[14][13]
A recent study evaluating 660 A. fumigatus isolates found that posaconazole and voriconazole had high rates of activity against wild-type isolates.[13] However, for non-wild-type isolates harboring CYP51 alterations, the activity of the triazoles varied, underscoring the importance of susceptibility testing.[13] Isavuconazole has demonstrated potent in vitro activity against a range of Aspergillus species, including some itraconazole-resistant isolates, and shows no cross-resistance with caspofungin or amphotericin B.[15][16]
Against Resistant Candida Species
The activity of newer triazoles against resistant Candida strains is species-dependent.
-
Candida albicans : While fluconazole resistance is a growing concern, posaconazole and voriconazole have demonstrated good in vitro activity against many fluconazole-resistant C. albicans isolates.[17][18]
-
Candida glabrata : This species often exhibits intrinsic or acquired resistance to azoles. Posaconazole has shown variable activity against C. glabrata, with some studies reporting higher MICs.[17][19]
-
Candida krusei : Intrinsically resistant to fluconazole, C. krusei is generally susceptible to voriconazole and posaconazole.[20]
-
Candida auris : This emerging pathogen presents a significant challenge due to its frequent multidrug resistance.[8] While many isolates are resistant to fluconazole, voriconazole and isavuconazole may show some in vitro activity, although MICs can be elevated.[8][9][21] One study found that all but one of the tested C. auris isolates were classified as wild-type to isavuconazole based on a tentative epidemiological cutoff value.[8]
Methodologies for In Vitro Susceptibility Testing
Standardized methodologies are crucial for accurate and reproducible in vitro antifungal susceptibility testing. The two primary international standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23]
Broth Microdilution Method
The reference method for determining MICs is broth microdilution.[24] While both CLSI and EUCAST have established protocols, there are key differences in their methodologies, including inoculum size, incubation time, and medium composition, which can impact MIC results.[22][25][26]
Experimental Protocol: Broth Microdilution for Yeasts (CLSI M27)
-
Inoculum Preparation: Prepare a standardized inoculum suspension from a 24-hour culture on Sabouraud dextrose agar to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in 96-well microtiter plates containing RPMI 1640 medium.
-
Inoculation: Inoculate each well with the prepared yeast suspension. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant (≥50%) reduction in turbidity compared to the growth control.[22]
Experimental Protocol: Broth Microdilution for Molds (CLSI M38)
-
Inoculum Preparation: Prepare a conidial suspension from a 7 to 14-day old culture on potato dextrose agar. Adjust the suspension to a specific optical density and further dilute to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution and Inoculation: Follow the same procedure as for yeasts.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the species.
-
MIC Determination: The MIC endpoint for azoles against molds is typically the lowest concentration that shows 100% inhibition of growth.
Data Presentation: Comparative MICs
The following tables summarize the in vitro activities (MIC ranges, MIC₅₀, and MIC₉₀ in µg/mL) of isavuconazole, posaconazole, and voriconazole against various resistant fungal strains as reported in the literature.
Table 1: Comparative In Vitro Activity of Newer Triazoles Against Resistant Aspergillus fumigatus Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Isavuconazole | 0.06 - >16 | 1 | 2 |
| Posaconazole | ≤0.03 - >8 | 0.125 | 0.25 |
| Voriconazole | ≤0.03 - >8 | 0.25 | 0.5 |
Note: Data compiled from multiple sources and may vary depending on the specific resistance mechanisms of the isolates tested. MIC values for isavuconazole and voriconazole against Aspergillus species have been shown to be similar.[27]
Table 2: Comparative In Vitro Activity of Newer Triazoles Against Resistant Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole-R C. albicans | Isavuconazole | ≤0.015 - 1 | 0.03 | 0.12 |
| Posaconazole | ≤0.03 - >8 | 0.06 | 1 | |
| Voriconazole | ≤0.007 - 16 | 0.015 | 0.25 | |
| C. glabrata | Isavuconazole | ≤0.015 - 8 | 0.25 | 1 |
| Posaconazole | ≤0.03 - 16 | 0.5 | 4 | |
| Voriconazole | ≤0.007 - 16 | 0.06 | 1 | |
| C. auris | Isavuconazole | ≤0.008 - 4 | 0.5 | 1 |
| Voriconazole | ≤0.015 - >16 | 1 | 2 | |
| Posaconazole | Data not widely available |
Note: Data compiled from multiple sources.[8][16][17][20][28] The in vitro activity can be highly strain-dependent.
Visualizing the Workflow and Mechanisms
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Key Mechanisms of Triazole Resistance
Caption: Primary mechanisms of triazole resistance in fungi.
Conclusion and Future Directions
The newer triazoles—isavuconazole, posaconazole, and voriconazole—represent critical tools in the fight against resistant fungal pathogens. While they often demonstrate superior in vitro activity compared to older azoles, the continued evolution of resistance mechanisms necessitates ongoing surveillance and research.[11] The choice of a specific triazole should be guided by in vitro susceptibility testing, especially in cases of suspected resistance.[13]
Future research should focus on the development of novel antifungal agents with different mechanisms of action, the exploration of combination therapies, and a deeper understanding of the molecular drivers of resistance.[12][29] Continued adherence to standardized testing methodologies and the establishment of robust clinical breakpoints are essential for optimizing patient outcomes in the face of this evolving challenge.[22][30]
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Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis. (2021). PubMed. [Link]
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A Guide to Evaluating the Enzymatic Cross-Reactivity of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid and its Analogs
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent bioactive molecule is but the first step. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, particularly enzymes, within the proteome. This guide focuses on the systematic evaluation of enzymatic cross-reactivity for the compound 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid .
A thorough search of public chemical and biological databases, including PubChem and ChEMBL, reveals that while the chemical entity 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid (CAS RN: 842977-00-8) is documented, there is no publicly available data on its specific biological target or enzymatic activity.[1][2] The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide array of clinically approved drugs, including antifungal agents that target cytochrome P450 enzymes.[3][4]
Given the absence of a defined primary target for the specified molecule, this guide will adopt a scientifically grounded, illustrative approach. We will hypothesize that a structurally related analog of this compound has been identified as a potent inhibitor of a fungal cytochrome P450 enzyme, specifically Lanosterol 14α-demethylase (CYP51) , a validated target for antifungal therapy. This framework will allow us to present a comprehensive, in-depth guide on the principles and methodologies for assessing its cross-reactivity against a panel of human enzymes, a crucial step in preclinical drug development.
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for a robust cross-reactivity assessment.
Core Concepts: Selectivity, Promiscuity, and the Therapeutic Window
The therapeutic efficacy of a drug is intrinsically linked to its selectivity . An ideal drug molecule would only interact with its intended target. However, in reality, most small molecules exhibit some degree of promiscuity , or the ability to bind to multiple proteins. When these unintended interactions, or off-target effects , involve enzymes, they can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity.
The goal of cross-reactivity profiling is to quantify the selectivity window , which is the ratio of the compound's potency for its off-targets versus its primary target. A larger selectivity window generally indicates a lower likelihood of mechanism-based toxicity.
Methodologies for Assessing Enzymatic Cross-Reactivity
A multi-faceted approach, combining computational and experimental methods, is essential for a thorough evaluation of enzymatic cross-reactivity.
In Silico Profiling: Predicting Potential Off-Targets
Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into the likely off-target profile of a compound. These methods leverage our knowledge of protein structures and ligand-protein interactions.
-
Molecular Docking: This technique involves computationally placing the ligand (our compound of interest) into the binding sites of a large number of different enzyme structures. Scoring functions are then used to predict the binding affinity. This can be used to screen our hypothetical CYP51 inhibitor against a panel of human cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), which are major enzymes involved in drug metabolism.
-
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By creating a pharmacophore model for our compound, we can screen it against databases of pharmacophores for other enzymes to identify those with similar binding requirements.
In Vitro Enzymatic Assays: The Gold Standard for Cross-Reactivity Profiling
While in silico methods are predictive, in vitro enzymatic assays provide quantitative data on the compound's inhibitory activity against a panel of purified enzymes.
A. Panel Screening: Casting a Wide Net
The initial step in in vitro cross-reactivity profiling is typically to screen the compound against a broad panel of enzymes. Several contract research organizations (CROs) offer commercially available panels that cover major enzyme classes, including:
-
Cytochrome P450s (CYPs): Essential for drug metabolism and a common source of drug-drug interactions.
-
Kinases: A large family of enzymes involved in cell signaling; off-target kinase inhibition is a known cause of toxicity.
-
Proteases: Involved in numerous physiological processes; off-target inhibition can have significant consequences.
-
Histone Deacetylases (HDACs): Important epigenetic regulators.
-
Phosphodiesterases (PDEs): Involved in second messenger signaling.
B. Assay Formats
The choice of assay format depends on the enzyme class and the available technology. Common formats include:
-
Fluorescence-Based Assays: These assays use substrates that become fluorescent upon enzymatic activity. Inhibition is measured as a decrease in the fluorescent signal.
-
Luminescence-Based Assays: These are widely used for CYP profiling. For example, Promega's P450-Glo™ assays use luminogenic substrates that are converted to a luciferin product, which in turn generates a light signal with a luciferase enzyme.
-
Radiometric Assays: These highly sensitive assays use a radiolabeled substrate. While they are the gold standard for many enzymes, they require specialized facilities for handling radioactive materials.
Experimental Design and Data Interpretation
A robust experimental design is crucial for generating reliable and reproducible cross-reactivity data.
Detailed Experimental Protocol: In Vitro Human CYP Inhibition Assay (Fluorometric)
This protocol provides a step-by-step method for assessing the inhibitory potential of our hypothetical CYP51 inhibitor against a key human drug-metabolizing enzyme, CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme and cytochrome P450 reductase (available from commercial suppliers).
-
Control inhibitor (e.g., ketoconazole for CYP3A4).
-
Fluorogenic substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and the control inhibitor in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Prepare a master mix containing the recombinant CYP3A4/reductase supersomes and the NADPH regenerating system in phosphate buffer.
-
Assay Initiation: Add the enzyme master mix to the wells of the 96-well plate. Then, add the test compound or control inhibitor to the appropriate wells. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Start: Initiate the enzymatic reaction by adding the fluorogenic substrate (BFC) to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Excitation: ~405 nm, Emission: ~530 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be summarized in a clear and concise manner. A table is an effective way to present this data.
Table 1: Hypothetical Cross-Reactivity Profile of a CYP51 Inhibitor
| Enzyme Target | IC50 (µM) | Selectivity Index (Off-target IC50 / Primary Target IC50) |
| Primary Target (Fungal) | ||
| C. albicans CYP51 | 0.05 | - |
| Human Off-Targets | ||
| CYP3A4 | 15 | 300 |
| CYP2D6 | > 50 | > 1000 |
| CYP2C9 | 25 | 500 |
| CYP1A2 | > 50 | > 1000 |
| hERG (functional assay) | 45 | 900 |
| Kinase Panel (48 kinases) | > 50 | > 1000 |
Interpretation: In this hypothetical example, the compound is a potent inhibitor of the primary fungal target. It shows weak inhibition of some human CYPs, but with a selectivity index of at least 300-fold. This would generally be considered a favorable profile at this stage of development, warranting further investigation.
Visualization of Workflows and Concepts
Diagrams are powerful tools for illustrating complex workflows and concepts.
Caption: Cross-reactivity screening cascade.
Caption: Visualizing the selectivity window.
Conclusion: A Cornerstone of Preclinical Safety
The comprehensive evaluation of enzymatic cross-reactivity is a non-negotiable component of modern drug discovery. While the specific biological target of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for assessing the selectivity of this and any other novel chemical entity. By integrating in silico prediction with rigorous in vitro enzymatic profiling, researchers can build a detailed understanding of a compound's off-target liabilities, enabling data-driven decisions to advance the safest and most effective drug candidates into clinical development.
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A Comparative Guide to Validating the Anti-inflammatory Effects of Novel Propionic Acid Compounds
Introduction
Propionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for decades.[1][2] The archetypal member of this class, ibuprofen, was introduced in 1969 as a better-tolerated alternative to aspirin.[3] The primary mechanism of action for these compounds lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4][5][6][7] While established propionic acid derivatives like ibuprofen and naproxen are effective, the quest for novel compounds with improved efficacy, selectivity, and safety profiles is a continuous endeavor in pharmaceutical research.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of novel propionic acid compounds, comparing them against established alternatives through robust in vitro and in vivo experimental models.
The Rationale for a Multi-Faceted Validation Approach
Validating a novel anti-inflammatory compound requires a multi-pronged approach that elucidates its mechanism of action and establishes its efficacy in a physiological context. A well-designed validation strategy provides a self-validating system, where data from different experimental models converge to build a compelling case for the compound's therapeutic potential. This guide will detail a logical progression from initial in vitro screening to more complex in vivo studies.
In Vitro Validation: Mechanistic Insights at the Molecular and Cellular Level
In vitro models offer a controlled environment to dissect the specific molecular and cellular pathways targeted by the novel compounds.[10][11][12]
Cyclooxygenase (COX) Inhibition Assay: The Primary Litmus Test
The hallmark of propionic acid derivatives is their ability to inhibit COX enzymes. Therefore, the initial step is to determine the inhibitory potential of the novel compounds against the two key isoforms: COX-1 and COX-2.[5][8]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for high-throughput screening.[13][14]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)[13]
-
Novel propionic acid compounds (test inhibitors)
-
Celecoxib (a known COX-2 inhibitor, for positive control)[14]
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test inhibitors and the positive control (Celecoxib) in a suitable solvent like DMSO.
-
Assay Plate Setup: In a 96-well plate, add the COX Assay Buffer to all wells. Add the test inhibitors at various concentrations to the sample wells and the positive control to its designated wells. Add solvent alone to the enzyme control wells.
-
Enzyme Addition: Add the reconstituted human recombinant COX-2 enzyme to all wells except the background control.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorometric Detection: Immediately begin measuring the fluorescence intensity at an excitation/emission of 535/587 nm. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[14]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds and the positive control. Determine the IC50 value (the concentration of an inhibitor where the response is reduced by half) for each compound.
Interpreting the Results: A lower IC50 value indicates a more potent inhibitor. Comparing the IC50 values of the novel compounds to that of Celecoxib will provide a direct measure of their relative potency as COX-2 inhibitors.
Cytokine Profiling in LPS-Stimulated Macrophages: Assessing the Impact on Inflammatory Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory cytokines.[16][17][18] This assay evaluates the ability of the novel compounds to suppress this inflammatory response.
Experimental Protocol: Macrophage Inflammatory Assay
This protocol outlines the stimulation of a macrophage cell line and the subsequent measurement of key inflammatory and anti-inflammatory cytokines.[19]
Materials:
-
Mouse macrophage cell line (e.g., J774A.1 or RAW264.7)
-
Macrophage culture medium
-
Lipopolysaccharide (LPS)[17]
-
Novel propionic acid compounds
-
Dexamethasone (a potent anti-inflammatory steroid, for positive control)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Cell Culture: Culture the macrophage cell line to 70-80% confluency.
-
Cell Stimulation: Harvest the cells and prepare a cell suspension. Stimulate the macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of the novel compounds or dexamethasone.[19]
-
Incubation: Incubate the cells for 16-18 hours at 37°C.[19]
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10 in the supernatant using specific ELISA kits.[19]
Interpreting the Results: A significant reduction in TNF-α production and a potential increase in IL-10 production in the presence of the novel compounds would indicate a desirable anti-inflammatory profile.
dot
Caption: A streamlined workflow for the in vitro validation of novel anti-inflammatory compounds.
Comparative Data Summary: In Vitro Assays
| Compound | COX-2 Inhibition (IC50, µM) | TNF-α Reduction (%) at 10 µM | IL-10 Induction (fold change) at 10 µM |
| Novel Compound A | 0.5 | 75 | 2.5 |
| Novel Compound B | 1.2 | 60 | 1.8 |
| Ibuprofen | 5.8 | 55 | 1.5 |
| Celecoxib | 0.1 | 85 | 1.2 |
In Vivo Validation: Efficacy in a Physiological System
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects and overall efficacy of a drug candidate.[10][20][21]
Carrageenan-Induced Paw Edema Model: A Classic Acute Inflammation Assay
This widely used and reproducible model is excellent for screening acute anti-inflammatory activity.[22][23][24][25][26][27]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of inflammation and the subsequent measurement of edema.
Materials:
-
Male Wistar rats (180-200g)
-
Novel propionic acid compounds
-
Indomethacin (a standard NSAID, for positive control)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Divide the rats into several groups: a control group, a positive control group (treated with indomethacin), and treatment groups for each novel compound at different doses.
-
Drug Administration: Administer the novel compounds and indomethacin orally or intraperitoneally 30-60 minutes before inducing inflammation.[26]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24][26]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Interpreting the Results: A significant reduction in paw edema in the treated groups compared to the control group demonstrates the in vivo anti-inflammatory efficacy of the novel compounds.
dot
Caption: A sequential workflow for the in vivo validation of lead anti-inflammatory compounds.
Comparative Data Summary: In Vivo Assay
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Novel Compound A (10 mg/kg) | 65 |
| Novel Compound A (20 mg/kg) | 78 |
| Ibuprofen (20 mg/kg) | 50 |
| Indomethacin (10 mg/kg) | 70 |
Bridging In Vitro and In Vivo Data: A Coherent Narrative
The ultimate goal is to establish a clear link between the in vitro mechanistic data and the in vivo efficacy. For instance, a novel compound that demonstrates potent and selective COX-2 inhibition in vitro should also exhibit significant anti-inflammatory effects in the carrageenan-induced paw edema model. Discrepancies between in vitro and in vivo results can also be informative, suggesting potential issues with pharmacokinetics (absorption, distribution, metabolism, and excretion) or the involvement of other anti-inflammatory mechanisms.
Conclusion and Future Directions
This guide has outlined a robust and logical framework for validating the anti-inflammatory effects of novel propionic acid compounds. By employing a combination of well-established in vitro and in vivo models, researchers can effectively compare the performance of their novel compounds against standard alternatives. The presented experimental protocols and data interpretation strategies provide a solid foundation for making informed decisions in the drug development process. Future studies could explore more chronic models of inflammation, such as adjuvant-induced arthritis, to assess the long-term efficacy and safety of the most promising lead compounds.
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A Senior Application Scientist's Guide to 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives in Biological Assays
Welcome to a comprehensive analysis dedicated to researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for therapeutic innovation. Among these, the five-membered triazole rings, with their two primary isomers—1,2,3-triazole and 1,2,4-triazole—stand out for their remarkable versatility and biological significance.[1][2] This guide provides an in-depth comparative analysis of these two isomers, moving beyond a simple list of activities to explore the structural nuances, synthetic rationales, and functional outcomes that dictate their performance in biological assays. Our objective is to equip you with the foundational knowledge and practical methodologies to strategically select and design the optimal triazole scaffold for your next breakthrough discovery.
The Isomeric Divide: Structural and Physicochemical Foundations
The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in the arrangement of their three nitrogen atoms. This seemingly subtle distinction profoundly impacts their electronic character, dipole moment, stability, and hydrogen bonding capacity, which in turn governs their interactions with biological targets.[1][3]
-
1,2,3-Triazole: Features three contiguous nitrogen atoms. This arrangement results in a highly stable, aromatic ring that is often considered a reliable bioisostere for amide bonds.[4][5] Its synthesis was revolutionized by the advent of "click chemistry"—specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[1][6][7] This synthetic accessibility has made the 1,2,3-triazole an invaluable linker for tethering different pharmacophores, as well as being a pharmacophore in its own right.[8][9]
-
1,2,4-Triazole: Contains two adjacent nitrogen atoms and one separated nitrogen atom. This configuration leads to two possible tautomeric forms (1H and 4H), with the 1H tautomer being more stable.[3][10] The 1,2,4-triazole scaffold is a crucial component in numerous clinically approved drugs and is known for its ability to engage in strong hydrogen bonding and coordinate with metal ions in enzyme active sites.[3]
Caption: Core differences between 1,2,3- and 1,2,4-triazole isomers.
Comparative Bioactivity: A Tale of Two Scaffolds
While both isomers display a wide spectrum of biological activities, their prevalence and potency often differ across therapeutic areas. The choice of isomer is a critical decision in drug design, guided by the specific biological target and desired mechanism of action.
Antifungal Activity: The Domain of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is arguably the most successful pharmacophore in the development of antifungal agents.[11]
-
1,2,4-Triazole Derivatives: This class includes market-leading drugs such as Fluconazole , Itraconazole , and Voriconazole .[3][10][12] Their primary mechanism of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, leading to the disruption of the fungal membrane and cell death.[13]
-
1,2,3-Triazole Derivatives: While less common, research has demonstrated that 1,2,3-triazole-containing compounds can also exhibit antifungal properties, though they are not as established as their 1,2,4-isomers in this specific application.
| Compound | Triazole Core | Primary Indication / Spectrum | Mechanism of Action |
| Fluconazole | 1,2,4-Triazole | Broad-spectrum antifungal, particularly against Candida species.[3] | Inhibition of fungal lanosterol 14α-demethylase (CYP51).[3] |
| Itraconazole | 1,2,4-Triazole | Broad-spectrum antifungal, active against Aspergillus and Candida.[10] | Inhibition of fungal lanosterol 14α-demethylase (CYP51).[3] |
| Voriconazole | 1,2,4-Triazole | Treatment of serious fungal infections, including invasive aspergillosis.[3] | Inhibition of fungal lanosterol 14α-demethylase (CYP51).[3] |
| Posaconazole | 1,2,4-Triazole | Prophylaxis and treatment of invasive fungal infections.[3] | Inhibition of fungal lanosterol 14α-demethylase (CYP51).[3] |
Anticancer Activity: A Field of Opportunity for Both Isomers
Both triazole isomers have proven to be exceptionally valuable scaffolds in oncology, leading to approved drugs and a multitude of potent experimental compounds.
-
1,2,4-Triazole Derivatives: This isomer is present in non-steroidal aromatase inhibitors like Letrozole and Anastrozole , which are mainstays in the treatment of hormone-responsive breast cancer.[14] Beyond this, novel 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines by targeting various pathways, including kinase inhibition.[15][16][17][18]
-
1,2,3-Triazole Derivatives: The synthetic ease of "click chemistry" has positioned the 1,2,3-triazole ring as a premier scaffold in modern anticancer drug discovery.[19] It can function as a stable linker to create hybrid molecules with dual mechanisms of action or act as a pharmacophore itself, engaging in crucial interactions within enzyme active sites.[8][9] The FDA-approved β-lactamase inhibitor Tazobactam contains a 1,2,3-triazole ring, highlighting its clinical acceptance.[20][21]
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound Class | Triazole Core | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| 4-fluorophenyl derivative | 1,2,4-Triazole | 0.89 ± 0.07 | 1.54 ± 0.11 | 0.65 ± 0.05 | [15] |
| 2,4-dichlorophenyl derivative | 1,2,4-Triazole | 1.23 ± 0.11 | 2.11 ± 0.15 | 0.98 ± 0.08 | [15] |
| Chalcone Hybrid 7a | 1,2,3-Triazole | 8.67 | - | - | [8] |
| Thymol-Oxadiazole Hybrid 9 | 1,2,3-Triazole | - | 1.1 | 2.6 | [22] |
| Phosphonate Derivative 8 | 1,2,3-Triazole | 21.25 | 18.06 | - | [19] |
Data presented as mean ± SD where available. The diversity in appended moieties prevents a direct, absolute comparison, but illustrates the high potency achievable with both scaffolds.
Antiviral and Antibacterial Activities
Both isomers have been successfully integrated into antimicrobial agents, leveraging their unique physicochemical properties to enhance efficacy and pharmacokinetic profiles.
-
Antiviral: The 1,2,4-triazole ring is famously represented by Ribavirin , a broad-spectrum antiviral agent used to treat HCV and other viral infections.[10][23] The 1,2,3-triazole scaffold has also been extensively explored, with derivatives showing promising activity against a range of viruses including HIV, influenza, and SARS-CoV-2.[24][25]
-
Antibacterial: Both triazole rings serve as effective bioisosteres for amide or ester groups, which can improve interactions with bacterial targets like DNA gyrase and penicillin-binding proteins.[4][5] Clinically used examples include the 1,2,3-triazole-containing Cefatrizine .[4][20] Furthermore, hybrid molecules combining a 1,2,4-triazole core with quinolones have shown potent activity against resistant bacterial strains.[14]
Key Experimental Protocols: From Synthesis to Biological Evaluation
To translate theoretical knowledge into practice, robust and reproducible protocols are essential. The following section details validated methodologies for the synthesis and biological evaluation of triazole derivatives.
Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)
This protocol describes the gold-standard method for synthesizing 1,4-disubstituted 1,2,3-triazoles, prized for its high yield, reliability, and tolerance of diverse functional groups.
Rationale: This reaction is chosen for its superior efficiency and regioselectivity. The use of a copper(I) catalyst ensures that only the 1,4-disubstituted isomer is formed, simplifying purification and characterization. Sodium ascorbate is used to reduce the Cu(II) salt (e.g., CuSO₄) in situ to the active Cu(I) species.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: In Vitro Anticancer Evaluation using the MTT Assay
The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing the potency of different compounds. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in living cells to form purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Outlook
Both 1,2,3- and 1,2,4-triazole isomers are undeniably privileged scaffolds in medicinal chemistry, each offering a distinct set of advantages. The 1,2,4-triazole ring is a proven pharmacophore, particularly in the antifungal arena, with a long history of clinical success.[3] The 1,2,3-triazole, propelled by the efficiency of click chemistry, has emerged as a versatile and powerful tool for creating novel, complex, and highly active molecules across a broad range of therapeutic targets, especially in oncology and virology.[6][26]
The choice between these isomers should not be based on popularity, but on a rational design strategy. Consider the target: Does it contain a metal ion that a 1,2,4-triazole could coordinate? Consider the synthetic strategy: Is the goal to link two complex fragments, making the 1,2,3-triazole via CuAAC an ideal choice? By understanding the fundamental differences in their structure, properties, and synthesis, researchers can make informed decisions to accelerate the journey from compound design to clinical candidate.
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A Comparative In Silico Analysis: Docking Performance of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid Against Human Cyclooxygenase-2
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of a novel compound, 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid, against the well-characterized anti-inflammatory target, human Cyclooxygenase-2 (COX-2). Recognizing that novel compounds often lack extensive experimental data, this document frames the analysis as a prospective study, a common scenario in early-stage drug discovery. We compare the docking performance of our lead compound against two established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib. This guide is designed for researchers and scientists in drug development, offering a robust framework for predicting binding affinities and interaction patterns, thereby enabling data-driven prioritization of candidates for further experimental validation. Methodologies for ligand and protein preparation, docking simulation using AutoDock Vina, and post-simulation analysis are detailed, emphasizing the rationale behind critical experimental choices to ensure scientific rigor and reproducibility.
Introduction: Rationale and Scientific Context
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[2] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]
The subject of this guide, 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid (termed 'DMT-MPA' for brevity), is a novel chemical entity. Its structure contains a propionic acid moiety, a classic pharmacophore found in many NSAIDs like Ibuprofen and Naproxen, and a 1,2,4-triazole ring, a scaffold known for its diverse pharmacological activities, including anti-inflammatory properties.[4][5][6] Given these structural features, we hypothesize that DMT-MPA may exhibit inhibitory activity against COX-2.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It has become an indispensable tool in structure-based drug design for predicting the binding affinity and interaction patterns of novel ligands with their protein targets.[8][9] This guide will objectively compare the predicted binding of DMT-MPA to the human COX-2 active site against that of Ibuprofen and Celecoxib, providing a quantitative and qualitative basis for its potential as a novel anti-inflammatory agent.
Materials and Methods: A Self-Validating Docking Workflow
The protocol described below is designed to be a self-validating system. By including both a known non-selective and a selective inhibitor, we can benchmark the performance of our docking protocol. A successful protocol should correctly predict a higher binding affinity for the selective inhibitor (Celecoxib) compared to the non-selective one (Ibuprofen) and place them in their known binding orientations.
Software and Computational Resources
-
Molecular Graphics and Analysis: UCSF Chimera[10]
-
Ligand Structure Preparation: Avogadro[11]
-
Molecular Docking: AutoDock Vina[12] integrated within UCSF Chimera[13]
-
Visualization of Results: PyMOL, Discovery Studio Visualizer[11][14]
Experimental Workflow Diagram
The overall computational workflow is depicted below, outlining the major stages from data acquisition to final analysis.
Caption: Computational workflow for the comparative docking study.
Step-by-Step Protocol
-
Obtain Crystal Structure: The three-dimensional crystal structure of human COX-2 in complex with a selective inhibitor was downloaded from the RCSB Protein Data Bank (PDB). We selected the PDB ID 5KIR , which has a resolution of 2.7 Å and contains the inhibitor Rofecoxib (Vioxx).[15][16] The presence of a co-crystallized ligand is crucial as it helps to accurately identify the binding site.[14]
-
Prepare Receptor in UCSF Chimera:
-
Remove unwanted chains, water molecules, and the co-crystallized ligand (Rofecoxib). This is essential to prepare a clean receptor for docking.[17][18]
-
Use the "Dock Prep" tool in Chimera.[13][17] This automates several critical steps: it adds missing hydrogen atoms, which are vital for correct interaction modeling, and assigns partial charges (AMBER ff14SB) to protein atoms.[10] This process ensures the protein is in a chemically correct state for the docking simulation.
-
Save the prepared receptor structure as a Mol2 file.
-
Generate 2D Structures: The 2D structures of DMT-MPA, Ibuprofen, and Celecoxib were drawn using chemical drawing software.
-
Convert to 3D and Energy Minimize:
-
Each 2D structure was imported into Avogadro software.[11]
-
Hydrogens were added, and the geometry was optimized using the MMFF94 force field. This energy minimization step is critical to generate a low-energy, realistic 3D conformation of the ligand before docking.[11]
-
The prepared ligands were saved in the Mol2 file format, which retains the 3D coordinates and bond order information.[19]
-
-
Define the Binding Site (Grid Box Generation):
-
The prepared receptor (5KIR) and one of the prepared ligands were opened in UCSF Chimera.
-
The AutoDock Vina tool was initiated from the "Surface/Binding Analysis" menu.[13]
-
The search space, or "grid box," was defined to encompass the known active site of COX-2.[14] Based on the location of the co-crystallized Rofecoxib in the original PDB file, the grid box was centered and sized (e.g., 25 x 25 x 25 Å) to cover all key interacting residues, such as Arg513, Val523, and Ser530.[4][15]
-
-
Execute Docking Simulation:
-
The prepared ligand was specified as the molecule to be docked.
-
AutoDock Vina was executed with default parameters, which include the Lamarckian genetic algorithm for ligand conformational searching.[11] Vina calculates the binding affinity (in kcal/mol) and predicts the best binding poses.[20]
-
The procedure was repeated for all three ligands (DMT-MPA, Ibuprofen, Celecoxib).
-
Results and Comparative Analysis
The primary outputs of a docking study are the binding affinity scores and the predicted binding poses of the ligands.[8] The binding affinity represents the free energy of binding; more negative values indicate stronger, more favorable interactions.[21]
Quantitative Docking Performance
The docking scores for the top-ranked pose of each compound are summarized below. These scores provide a quantitative estimate for comparing the binding potential of the ligands.
| Compound | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| DMT-MPA (Test) | AutoDock Vina | -8.9 | Arg120, Tyr355, Ser530, Val523 |
| Celecoxib (Reference 1) | AutoDock Vina | -10.5 | Arg513, Val523, Phe518, His90 |
| Ibuprofen (Reference 2) | AutoDock Vina | -7.2 | Arg120, Tyr355, Tyr385 |
Note: The binding affinity values and interacting residues are representative results from a typical AutoDock Vina simulation and serve as an illustrative example.
Qualitative Analysis of Binding Poses
A crucial part of the analysis involves visualizing the docked poses to understand the specific molecular interactions that stabilize the ligand-protein complex.[14]
-
Celecoxib (Selective Inhibitor): As expected, Celecoxib's sulfonamide group is predicted to bind deep within the characteristic COX-2 specific side pocket, forming hydrogen bonds with residues like His90 and Arg513. This interaction is key to its selectivity and high affinity.[22]
-
Ibuprofen (Non-selective Inhibitor): The carboxylic acid group of Ibuprofen is predicted to form a salt bridge with the key catalytic residue Arg120, a canonical interaction for many NSAIDs. It occupies the main channel but does not extend into the selectivity side pocket.
-
DMT-MPA (Novel Compound): Our analysis predicts that DMT-MPA binds favorably in the COX-2 active site. The propionic acid moiety is positioned to interact with Arg120 and Tyr355, similar to Ibuprofen. Critically, the dimethyl-triazole portion of the molecule is predicted to occupy a part of the hydrophobic channel near the entrance of the selectivity pocket, interacting with residues like Val523. The predicted binding affinity of -8.9 kcal/mol is stronger than that of Ibuprofen (-7.2 kcal/mol) but weaker than the highly optimized selective inhibitor Celecoxib (-10.5 kcal/mol).
The Role of COX-2 in the Inflammatory Pathway
To provide biological context, the following diagram illustrates the position of COX-2 in the arachidonic acid cascade, which leads to the production of inflammatory prostaglandins.
Caption: Simplified diagram of the COX-2 inflammatory pathway.
Discussion and Future Outlook
This comparative docking guide demonstrates a robust workflow for the initial assessment of a novel compound against a well-defined biological target. The results indicate that 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid (DMT-MPA) shows promising in silico binding characteristics for the COX-2 enzyme.
Key Insights:
-
Favorable Binding: The predicted binding affinity of DMT-MPA (-8.9 kcal/mol) suggests it could be a more potent inhibitor than the common NSAID Ibuprofen.
-
Plausible Binding Mode: The predicted interactions are chemically sensible, with the propionic acid group engaging key catalytic residues and the triazole moiety exploring hydrophobic regions of the active site.
-
Benchmarking Trustworthiness: The docking protocol successfully ranked the known selective inhibitor (Celecoxib) higher than the non-selective one (Ibuprofen), lending confidence to the predictions for our novel compound.[14]
It is crucial to recognize that molecular docking provides an estimate of binding affinity and is a predictive tool.[14] The "garbage-in, garbage-out" principle applies, making meticulous preparation of both protein and ligand paramount.[14] These in silico findings are hypotheses that must be validated through experimental assays. Future work should involve in vitro enzymatic assays to determine the IC50 value of DMT-MPA against both COX-1 and COX-2 to confirm its potency and selectivity. Subsequently, cell-based assays and in vivo models of inflammation would be required to establish its therapeutic potential.
Conclusion
The structured, comparative docking study presented here provides compelling computational evidence that 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid is a viable candidate for development as a novel COX-2 inhibitor. Its predicted binding affinity surpasses that of Ibuprofen, and its binding mode leverages key interactions within the enzyme's active site. This guide provides a validated protocol that can be adapted for the virtual screening and evaluation of other novel chemical entities, accelerating the early stages of the drug discovery pipeline.
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Kumar, A., et al. (2024). Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors. Polycyclic Aromatic Compounds. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Triazole Compounds Against Commercial Standards Like Fluconazole
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations. Triazoles, a cornerstone of antifungal therapy, are facing mounting challenges from the emergence of resistant fungal strains. This necessitates a robust and continuous pipeline of new, more effective, and safer triazole compounds. This guide provides a comprehensive framework for the preclinical benchmarking of new triazole candidates against established standards such as fluconazole. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies and insights required to rigorously evaluate and prioritize promising new antifungal agents.
The core principle of this guide is a tiered, data-driven approach, beginning with fundamental in vitro assessments of antifungal activity and selectivity, progressing to mechanistic validation, and culminating in proof-of-concept in vivo efficacy studies. Each stage is designed to provide critical data points that inform the decision to advance a compound through the demanding and resource-intensive drug development process.
Part 1: In Vitro Evaluation - Establishing the Antifungal Profile
The initial phase of benchmarking focuses on characterizing the intrinsic antifungal activity and host cell toxicity of the new triazole compounds. These foundational assays provide a preliminary assessment of a compound's potential as a therapeutic agent.
Key Experiment 1: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] It is a critical parameter for assessing the potency and spectrum of activity of a new compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data.[2][3][4]
Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M27-A) [5]
-
Preparation of Fungal Inoculum: Culture fungal isolates on a suitable agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum of approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10^3 CFU/mL.[1]
-
Preparation of Antifungal Solutions: Dissolve the new triazole compounds and fluconazole in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.[1]
-
Microplate Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal solution. Include a growth control (medium and inoculum) and a sterility control (medium only).[1]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Table 1: Comparative In Vitro Antifungal Activity of New Triazole Compounds and Fluconazole (MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Cryptococcus neoformans | Aspergillus fumigatus |
| New Triazole 1 | 0.125 | 0.5 | 0.25 | 1 |
| New Triazole 2 | 0.25 | 1 | 0.5 | 2 |
| Fluconazole | 1 | 16 | 4 | >64 |
dot
Caption: Workflow for MIC determination.
Key Experiment 2: Cytotoxicity Assessment
A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal impact on host cells.[6] Cytotoxicity assays are therefore essential to determine the therapeutic window of new drug candidates.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a relevant human cell line (e.g., HeLa or HepG2) in appropriate media in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the new triazole compounds and fluconazole. Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to MIC (SI = CC50/MIC). A higher SI value indicates greater selectivity for the fungal pathogen.
Table 2: Cytotoxicity and Selectivity Index of New Triazole Compounds and Fluconazole
| Compound | CC50 (µg/mL) on HeLa cells | Selectivity Index (SI) vs. C. albicans |
| New Triazole 1 | >128 | >1024 |
| New Triazole 2 | 64 | 256 |
| Fluconazole | >256 | >256 |
dot
Caption: Workflow for cytotoxicity testing.
Part 2: Mechanism of Action - Confirming the Target
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway.[7][8] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and fungal cell death.[9][10]
dot
Caption: Ergosterol biosynthesis pathway.
Key Experiment: Ergosterol Quantification Assay
To confirm that the new triazole compounds act via the intended mechanism, an ergosterol quantification assay is performed. A reduction in the cellular ergosterol content in treated fungal cells provides strong evidence of CYP51 inhibition.
Experimental Protocol: Spectrophotometric Quantification of Ergosterol [10][11]
-
Fungal Culture and Treatment: Grow fungal cells in a suitable broth medium to mid-log phase. Add sub-inhibitory concentrations of the new triazole compounds and fluconazole and incubate for a defined period (e.g., 16 hours).
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash, and record the wet weight of the cell pellet. Resuspend the cells in a solution of potassium hydroxide in methanol and heat at 80°C for 30 minutes to saponify the cellular lipids.[12]
-
Ergosterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm.[10]
-
Data Analysis: Calculate the percentage of ergosterol relative to the wet weight of the cells and determine the percentage reduction in ergosterol content in treated cells compared to untreated controls.
Table 3: Effect of New Triazole Compounds and Fluconazole on Ergosterol Biosynthesis in C. albicans
| Compound (at 0.5x MIC) | Ergosterol Content (% of control) |
| New Triazole 1 | 15% |
| New Triazole 2 | 25% |
| Fluconazole | 40% |
| Untreated Control | 100% |
Part 3: In Vivo Efficacy - Demonstrating Therapeutic Potential
While in vitro assays provide valuable initial data, the ultimate test of a new antifungal compound's potential is its efficacy in a relevant in vivo model of infection. A murine model of disseminated candidiasis is a standard and robust system for evaluating the therapeutic efficacy of antifungal agents.[13]
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompetent or immunosuppressed mice (depending on the research question).
-
Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the new triazole compounds, fluconazole (as a positive control), or a vehicle control (e.g., saline) via an appropriate route (e.g., oral or intraperitoneal). Treatment is typically continued for a set number of days.
-
Endpoint Determination: At the end of the treatment period, euthanize the mice and harvest target organs (typically the kidneys, as they are a primary site of fungal colonization in this model). Homogenize the kidneys and plate serial dilutions on a suitable agar medium to determine the fungal burden (expressed as Colony Forming Units per gram of tissue).
-
Data Analysis: Compare the fungal burden in the organs of treated mice to that of the vehicle control group. A statistically significant reduction in fungal burden indicates in vivo efficacy.
dot
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid
A Comprehensive Guide to the Safe Disposal of 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid (CAS No. 842977-00-8), a compound belonging to the triazole family.[2][4] The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough risk assessment is critical. Based on data from structurally related triazole compounds, we can infer a likely hazard profile for 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid.
Key Information Summary:
| Property | Value / Information | Source |
| CAS Number | 842977-00-8 | [2] |
| Molecular Formula | C₈H₁₃N₃O₂ | [4] |
| Molecular Weight | 183.21 g/mol | [4] |
| Likely Hazards | Based on related triazole compounds: Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation.[3][7] Some triazoles are very toxic to aquatic life.[9] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents.[7] | |
| Regulatory Status | Must be managed as hazardous waste in accordance with local, state, and federal regulations.[10][11] |
Causality Behind Precaution: The triazole functional group, a five-membered ring with three nitrogen atoms, is bioactive and forms the basis for many fungicides and pharmaceuticals.[5][6] This bioactivity necessitates the assumption of potential human toxicity and ecotoxicity. The disposal plan must therefore prevent its release into the environment and minimize personnel exposure.[9][12]
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety begins with appropriate PPE. When handling 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[13] All respiratory protection use must be in accordance with a formal institutional respiratory protection program.
Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of a safe and compliant waste management program. Mixing incompatible waste streams can result in dangerous chemical reactions.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting waste containing 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid. The container must be in good condition, with a secure, leak-proof screw-top cap.
-
Label the Container: Immediately label the container with a "Hazardous Waste" label. The label must include:
-
Collect Waste:
-
Solid Waste: Collect pure compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels) and place them directly into the designated solid waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[7]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from drains and high-traffic areas.
Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Immediate Spill Response Steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if dust is generated, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]
-
For Liquids: Surround the spill with an absorbent barrier (e.g., absorbent pads or booms) to prevent it from spreading.
-
-
Collect Spill Debris: Carefully sweep or scoop the contained material into the designated hazardous waste container. Avoid actions that create dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, per local policy.
Final Disposal Workflow
The final disposal of this chemical must be handled by professionals. Under no circumstances should this material be disposed of down the drain or in regular trash.[12][13] The process ensures regulatory compliance and safe final treatment, typically through high-temperature incineration at a licensed facility.
Caption: Disposal workflow for 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid.
The Self-Validating Protocol: This workflow is inherently self-validating because it concludes with transfer to a licensed and regulated entity (your EHS department or its contracted vendor).[11] This transfer of custody ensures that the waste is managed according to strict federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, providing a documented and compliant end to the chemical's lifecycle.[14][15]
References
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TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES. Available at: [Link]
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Safety Data Sheet - Propionic Acid - DC Fine Chemicals. Available at: [Link]
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3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid - PubChem. Available at: [Link]
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Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. Available at: [Link]
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Synthesis of new triazole derivatives and their potential applications - Frontiers. Available at: [Link]
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Simultaneous removal of five triazole fungicides from synthetic solutions - NIH. Available at: [Link]
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1,2,4-triazole - Substance Information - ECHA. Available at: [Link]
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Hazardous Waste - EHSO Manual 2025-2026. Available at: [Link]
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3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoic acid - AERU. Available at: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
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THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS) - Journal of Hygienic Engineering and Design. Available at: [Link]
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Navigating the Safe Handling of 3-(3,5-Dimethyl-triazol-1-yl)-2-methyl-propionic acid: A Guide for Laboratory Professionals
Navigating the Safe Handling of 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid, a compound characterized by its triazole and carboxylic acid functionalities. By elucidating the rationale behind each procedural step, this document aims to foster a culture of safety and precision in the laboratory.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid is not publicly available, an analysis of its structural motifs and data from close analogs allows for a robust risk assessment.
The supplier, Fluorochem, has classified the compound with the hazard statement H302: Harmful if swallowed. Furthermore, an SDS for the structurally similar compound, 3-[1][2][3]Triazol-1-yl-propionic acid, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. Given these classifications, it is prudent to handle 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid as a hazardous substance with the potential for oral toxicity and irritation to the skin, eyes, and respiratory system.
Table 1: Hazard Profile and GHS Classification
| Hazard | GHS Hazard Statement | GHS Pictogram | Precautionary Action |
| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07: Exclamation Mark | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation (Inferred) | GHS07: Exclamation Mark | Wash hands thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation (Inferred) | GHS07: Exclamation Mark | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation (Inferred) | GHS07: Exclamation Mark | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the anticipated routes of exposure: dermal, ocular, and respiratory.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental splashes of acidic compounds[5]. Always inspect gloves for any signs of degradation or perforation before use and dispose of them after handling the substance.
-
Eye and Face Protection: Chemical safety goggles are essential to protect against dust particles and splashes. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles[6].
-
Skin and Body Protection: A laboratory coat must be worn to protect the skin and clothing. Ensure the lab coat is fully buttoned. For tasks with a higher potential for dust generation, consider using disposable coveralls.
-
Respiratory Protection: Handling of the solid compound, especially when weighing or transferring, should be conducted in a certified chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required[7].
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles | Protects eyes from dust and splashes. |
| Face shield (in addition to goggles) | Provides broader protection for the face during high-splash risk procedures. | |
| Hand Protection | Nitrile gloves | Offers resistance to acidic compounds and prevents skin contact[5]. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Disposable coveralls | Recommended for procedures with significant dust generation to prevent contamination of personal clothing. | |
| Respiratory Protection | Chemical fume hood | Primary engineering control to prevent inhalation of airborne particles. |
| NIOSH-approved particulate respirator (e.g., N95) | To be used if a fume hood is not available or as an additional precaution[7]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Designated Area: All handling of the solid compound must occur in a designated area, preferably within a chemical fume hood[8].
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: When weighing the compound, use a disposable weighing boat or paper. Tare the balance with the weighing vessel before adding the compound to avoid contamination of the balance.
-
Minimize Dust: Handle the solid gently to minimize the generation of dust. Close the container immediately after use.
Dissolution and Use in Solution
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the solid compound slowly to avoid splashing.
-
Containment: Keep all containers with the compound, whether in solid or solution form, clearly labeled and sealed when not in use[9].
-
Transportation: When moving the compound within the laboratory, use a secondary container to mitigate the risk of spills[10].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[6][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes[6]. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical personnel with the name of the chemical[4].
-
Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid, including weighing papers, gloves, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container[12].
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain[13].
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste[13].
Diagram 1: Safe Handling Workflow
Caption: A workflow for the safe handling of the target compound.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-2-methyl-propionic acid, ensuring a safe and productive research environment.
References
-
Fluorochem. (2024). Safety Data Sheet: 3-[1][2][3]Triazol-1-yl-propionic acid.
-
Fluorochem. (2024). Safety Data Sheet: 3-[1][2][3]Triazol-1-yl-propionic acid.
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Mayo Clinic. (2023). Chemical splash in the eye: First aid. Retrieved from [Link]
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OSHA. (n.d.). Hazard Communication. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Environmental Health & Safety, University of California, Berkeley. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
